D-Glutamic Acid-d5
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-XSDLJHQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
D-Glutamic Acid-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glutamic Acid-d5 is a deuterated form of D-glutamic acid, a non-proteinogenic amino acid that plays a crucial role in various biological processes, most notably as a fundamental component of the peptidoglycan cell wall in bacteria. Its stable isotope-labeled nature makes it an invaluable tool in metabolic research, clinical diagnostics, and drug development, primarily serving as an internal standard for the accurate quantification of its unlabeled counterpart, D-glutamic acid, in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its use in quantitative analytical methodologies.
Chemical Properties and Structure
This compound is structurally identical to D-glutamic acid, with the exception of five hydrogen atoms being replaced by deuterium atoms at the 2, 3, and 4 positions. This isotopic substitution results in a mass shift of +5 Da, which allows for its clear differentiation from the endogenous D-glutamic acid in mass spectrometry-based analyses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | (2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | [1] |
| Synonyms | D-Glutamic-2,3,3,4,4-d5 acid, Glutamic Acid-d5 | [1][2] |
| Molecular Formula | C₅H₄D₅NO₄ | [2] |
| Molecular Weight | 152.16 g/mol | [1][3] |
| Exact Mass | 152.08454150 Da | [1] |
| CAS Number | 14341-88-9 | [2] |
| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₅) | [2][3] |
| Physical Form | Solid, white to off-white powder | [4][5] |
| Melting Point | 188.5-190 °C | [5] |
| Solubility | Slightly soluble in water | [2] |
| InChI | InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D | [1][2] |
| InChIKey | WHUUTDBJXJRKMK-XSDLJHQPSA-N | [2] |
| SMILES | [2H]--INVALID-LINK--(C([2H])([2H])C([2H])([2H])N)C(O)=O | [2] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard for the precise and accurate quantification of D-glutamic acid in various biological samples using isotope dilution mass spectrometry (IDMS) with either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it effectively corrects for sample loss during preparation and variations in instrument response.[6]
D-glutamic acid is a key component of bacterial cell walls, and its quantification is crucial in studies related to bacterial metabolism, antibiotic development, and the diagnosis of bacterial infections.[3] Furthermore, D-amino acids are increasingly being recognized for their roles in neurotransmission and other physiological processes, making the ability to accurately measure their concentrations essential.
Experimental Protocols
The following sections outline generalized experimental workflows for the quantitative analysis of D-glutamic acid using this compound as an internal standard. Researchers should optimize these protocols for their specific matrix and instrumentation.
Sample Preparation
The goal of sample preparation is to extract the amino acids from the biological matrix and remove interfering substances.
For Bacterial Cell Cultures:
-
Cell Lysis: Bacterial cells can be lysed using methods such as sonication or bead beating in an appropriate buffer.
-
Protein Precipitation: To remove proteins, a cold solvent like methanol or acetonitrile is added to the cell lysate. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the amino acids is collected.
For Plasma/Serum:
-
Protein Precipitation: A common method is to add a threefold volume of cold methanol or acetonitrile to the plasma sample. After vortexing and centrifugation, the supernatant is collected.
Derivatization for GC-MS Analysis
Amino acids are polar and non-volatile, requiring derivatization to increase their volatility for GC-MS analysis. A two-step derivatization is common:
-
Esterification: The carboxylic acid groups are esterified, for example, by heating the sample with 2 M HCl in methanol at 80°C for 60 minutes.
-
Acylation: The amino and other active groups are acylated using a reagent like pentafluoropropionic anhydride (PFPA) in ethyl acetate at 65°C for 30 minutes.
LC-MS/MS Analysis
For LC-MS/MS, derivatization may not always be necessary, though it can improve chromatographic separation and sensitivity.
-
Chromatography: Reversed-phase chromatography is often employed. The mobile phases typically consist of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve peak shape.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both D-glutamic acid and this compound are monitored.
Table 2: Example MRM Transitions for LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| D-Glutamic Acid | 148.1 | 84.1, 130.1 |
| This compound | 153.1 | 89.1, 135.1 |
Note: These are example transitions and should be optimized for the specific instrument and conditions.
Signaling Pathways and Logical Relationships
D-Glutamic Acid itself is a key building block in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. The deuterated form, this compound, can be used as a tracer to study the dynamics of this pathway.
Bacterial Peptidoglycan Biosynthesis Pathway
The synthesis of peptidoglycan is a complex process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. D-glutamic acid is incorporated into the pentapeptide side chain of the peptidoglycan monomer.
Caption: Simplified pathway of bacterial peptidoglycan biosynthesis highlighting the incorporation of D-Glutamic Acid.
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantification of D-glutamic acid using this compound.
Caption: General experimental workflow for the quantification of D-glutamic acid using this compound.
Logical Relationship of Chemical Properties
The chemical properties of this compound are interconnected and determine its suitability for various applications.
Caption: Logical relationship of the chemical properties of this compound and their implications.
Conclusion
This compound is an essential tool for researchers in various scientific disciplines. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the accurate and precise quantification of D-glutamic acid in complex biological systems. The methodologies outlined in this guide provide a foundation for developing robust analytical methods to further investigate the roles of D-glutamic acid in bacterial physiology, metabolism, and disease.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. Frontiers | UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats [frontiersin.org]
- 4. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Functional Role of D-Glutamic Acid-d5 in Bacterial Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glutamic acid is an integral structural component of peptidoglycan, the essential polymer that constitutes the bacterial cell wall. Its stereospecific presence provides resistance to common proteases, ensuring cell wall integrity. The deuterated isotopologue, D-Glutamic Acid-d5, serves as a powerful tool in the study of bacterial cell wall metabolism. Primarily utilized as an internal standard for precise quantification of D-glutamic acid by mass spectrometry, its application can be extended to metabolic labeling studies to trace the incorporation and turnover of this crucial amino acid within the peptidoglycan synthesis pathway. This technical guide provides an in-depth overview of the function of D-glutamic acid in bacteria and details the application of this compound in elucidating the dynamics of bacterial cell wall biosynthesis and remodeling.
The Central Role of D-Glutamic Acid in Bacterial Cell Wall Architecture
The bacterial cell wall is a rigid, mesh-like structure composed of peptidoglycan, which is vital for maintaining cell shape and protecting against osmotic lysis.[1] Peptidoglycan is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide stems. D-glutamic acid is a key and highly conserved component of these peptide stems in both Gram-positive and Gram-negative bacteria.[2][3][4]
The synthesis of the peptide stem is a cytoplasmic process initiated by the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). The enzyme MurD, a UDP-MurNAc-L-alanine:D-glutamate ligase, specifically incorporates D-glutamic acid into the second position of the pentapeptide precursor (L-Ala-γ-D-Glu-m-DAP-D-Ala-D-Ala in E. coli).[5] The presence of D-amino acids, such as D-glutamic acid and D-alanine, is a hallmark of bacterial peptidoglycan and provides resistance to degradation by host proteases, which are typically specific for L-amino acids.
This compound as a Tool for Quantitative Analysis and Metabolic Tracing
This compound is a stable isotope-labeled version of D-glutamic acid where five hydrogen atoms have been replaced by deuterium. This mass shift allows it to be distinguished from its unlabeled counterpart by mass spectrometry.
Internal Standard for Accurate Quantification
The most common application of this compound in bacterial research is as an internal standard for the quantification of endogenous D-glutamic acid. By adding a known amount of this compound to a bacterial lysate or hydrolyzed peptidoglycan sample, the absolute quantity of native D-glutamic acid can be determined with high accuracy and precision using Liquid Chromatography-Mass Spectrometry (LC-MS). This method corrects for variations in sample preparation and instrument response.
Metabolic Labeling to Trace Peptidoglycan Dynamics
While less commonly documented, the principles of stable isotope labeling support the use of this compound as a metabolic tracer to investigate the dynamics of peptidoglycan synthesis and turnover. By introducing this compound into the bacterial growth medium, it can be taken up by the cells and incorporated into newly synthesized peptidoglycan. By analyzing the isotopic enrichment of D-glutamic acid in the cell wall over time, researchers can quantify the rates of peptidoglycan synthesis, degradation, and remodeling.
Experimental Protocols
The following sections outline detailed methodologies for the analysis of D-glutamic acid in bacteria, with a focus on the application of this compound.
Peptidoglycan Extraction and Hydrolysis for Compositional Analysis
This protocol is adapted from established methods for peptidoglycan purification and analysis.[6][7][8][9]
-
Bacterial Culture and Harvest: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium. For metabolic labeling studies, supplement the medium with a defined concentration of this compound. Harvest the cells by centrifugation.
-
Cell Lysis and Inactivation of Autolysins: Resuspend the cell pellet in a suitable buffer and inactivate endogenous autolysins, typically by boiling in a solution of sodium dodecyl sulfate (SDS).
-
Peptidoglycan Purification: The crude cell wall preparation is then treated to remove other cellular components. This involves sequential enzymatic digestions with nucleases (to remove DNA and RNA) and proteases (to remove proteins). For Gram-positive bacteria, an additional acid treatment (e.g., with trichloroacetic acid or hydrofluoric acid) may be necessary to remove teichoic acids.[9]
-
Washing: Thoroughly wash the purified peptidoglycan sacculi with sterile, ultrapure water to remove any remaining detergents and digested cellular components.
-
Acid Hydrolysis: To analyze the amino acid composition, the purified peptidoglycan is hydrolyzed in 6 M hydrochloric acid (HCl) at approximately 100°C for several hours. This process breaks the peptide bonds, releasing the constituent amino acids.
-
Sample Preparation for LC-MS: After hydrolysis, the acid is removed by evaporation under vacuum. The dried hydrolysate is then reconstituted in a suitable solvent for LC-MS analysis.
LC-MS Analysis for D-Glutamic Acid Quantification
-
Chromatographic Separation: The amino acid mixture is separated using a liquid chromatography system. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar compounds like amino acids.[10][11]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this application. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the mass-to-charge ratios (m/z) of unlabeled D-glutamic acid and this compound.
-
Data Analysis: The peak areas of the chromatograms for D-glutamic acid and this compound are integrated. The ratio of the peak area of endogenous D-glutamic acid to that of the this compound internal standard is used to calculate the concentration of D-glutamic acid in the original sample.
Data Presentation: Quantitative Insights into Peptidoglycan Metabolism
The use of stable isotope labeling allows for the precise quantification of various aspects of peptidoglycan metabolism. The following tables provide examples of the types of quantitative data that can be obtained from such experiments.
Table 1: Peptidoglycan Composition of Escherichia coli
| Muropeptide | Relative Abundance (%) |
| Monomer (Disaccharide-tripeptide) | 25.3 ± 1.2 |
| Monomer (Disaccharide-tetrapeptide) | 30.1 ± 1.5 |
| Dimer (Tetra-Tetra) | 22.8 ± 1.1 |
| Dimer (Tetra-Tri) | 10.5 ± 0.8 |
| Trimers and Higher Oligomers | 11.3 ± 0.9 |
| This table presents hypothetical but representative data on the relative abundance of different muropeptide fragments from E. coli, which can be determined by LC-MS analysis of digested peptidoglycan. |
Table 2: Rate of D-Glutamic Acid Incorporation into Peptidoglycan
| Time (minutes) | Isotopic Enrichment of D-Glutamic Acid in Peptidoglycan (%) |
| 0 | 0 |
| 15 | 12.5 ± 0.9 |
| 30 | 23.8 ± 1.3 |
| 60 | 45.2 ± 2.1 |
| 120 | 78.9 ± 3.5 |
| This table illustrates the type of data that could be obtained from a pulse-chase experiment using this compound to measure its incorporation rate into the cell wall. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the function and analysis of D-glutamic acid in bacteria.
Caption: Cytoplasmic and periplasmic stages of bacterial peptidoglycan biosynthesis.
References
- 1. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Escherichia coli mutant requiring D-glutamic acid is the result of mutations in two distinct genetic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]
- 8. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]
- 9. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to D-Glutamic Acid-d5 for Researchers and Drug Development Professionals
Introduction
D-Glutamic Acid-d5 is a deuterated form of the non-proteinogenic amino acid D-glutamic acid. Its stability and mass difference from its unlabeled counterpart make it an invaluable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. This technical guide provides comprehensive information on its properties, suppliers, and key applications for scientists and professionals in drug development.
Core Technical Data
This compound is primarily used as an internal standard in analytical chemistry for the precise quantification of D-glutamic acid in complex biological matrices.[1] Its key technical specifications are summarized below.
| Property | Value | Source |
| CAS Number | 14341-88-9 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₅H₄D₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 152.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Solubility | Slightly soluble in water. Soluble in DMSO (10 mM). | --INVALID-LINK--, --INVALID-LINK-- |
| Storage | Store at -20°C for long-term stability. | --INVALID-LINK-- |
Supplier Information
A variety of chemical suppliers offer this compound, catering to different research needs and scales.
| Supplier | Product Number | Purity | Available Quantities |
| Cayman Chemical | 34840 | ≥99% deuterated forms | 1 mg, 5 mg, 10 mg |
| Sigma-Aldrich | 616281 | 97 atom % D, 98% (CP) | 100 mg |
| MedChemExpress | HY-W041895S | 99.68% | 1 mg, 5 mg |
| Immunomart | HY-100805S | 99.75% | 1 mg, 5 mg, 10 mg |
| InvivoChem | V89230 | ≥98% | Inquire for details |
Pricing is subject to change and may vary based on quantity and institutional agreements. Please consult the supplier's website for the most current pricing.
Experimental Protocols
Quantification of D-Glutamic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol provides a framework for the quantitative analysis of D-glutamic acid in a biological matrix such as plasma, using this compound as an internal standard to ensure accuracy and precision.[2][3]
1. Materials and Reagents:
-
D-Glutamic Acid
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma) from control and experimental groups
2. Sample Preparation:
-
Standard Curve Preparation: Prepare a series of calibration standards of D-Glutamic Acid in a control biological matrix. The concentration range should encompass the expected concentrations in the study samples.
-
Internal Standard Spiking: Add a fixed concentration of this compound to all samples, including calibration standards, quality controls, and unknown samples.
-
Protein Precipitation: To 100 µL of each sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both D-Glutamic Acid and this compound.
-
D-Glutamic Acid: m/z 148.1 → 84.1 (example transition, may need optimization)
-
This compound: m/z 153.1 → 89.1 (example transition, may need optimization)
-
-
Optimization: Optimize MS parameters such as collision energy and fragmentor voltage for maximum sensitivity.
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of D-Glutamic Acid to the peak area of this compound against the concentration of the calibration standards.
-
Determine the concentration of D-Glutamic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling and Metabolic Pathways
D-Glutamic acid is a key component in the biosynthesis of peptidoglycan, an essential polymer that forms the cell wall of most bacteria. Understanding this pathway is critical for the development of novel antibacterial agents.
Bacterial Peptidoglycan Biosynthesis Pathway
The following diagram illustrates the role of D-Glutamic acid in the initial cytoplasmic steps of peptidoglycan synthesis.
Caption: Cytoplasmic steps of peptidoglycan biosynthesis involving D-Glutamic Acid.
Experimental Workflow for LC-MS/MS Quantification
The logical flow of a typical quantitative experiment using this compound is depicted below.
References
The Enigmatic Presence of D-Glutamic Acid in Mammalian Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While L-glutamic acid is renowned as the principal excitatory neurotransmitter in the mammalian central nervous system, its stereoisomer, D-glutamic acid, has a far more elusive and enigmatic presence.[1][2] Historically, D-amino acids were considered "unnatural" in mammals. However, advancements in analytical techniques have unveiled the existence of several free D-amino acids in mammalian tissues, where they play significant physiological roles.[3] For instance, D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Despite these discoveries, D-glutamic acid remains conspicuous by its generally low to undetectable concentrations in most mammalian tissues under normal physiological conditions.[3]
This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural abundance of D-glutamic acid in mammalian tissues. It summarizes the quantitative data available, details the sophisticated experimental protocols required for its detection, and illustrates its metabolic pathway. This information is critical for researchers in neuroscience, pharmacology, and drug development who require a nuanced understanding of this rare but potentially significant biomolecule.
Data Presentation: Quantitative Abundance of D-Glutamic Acid
The quantification of endogenous D-glutamic acid in mammalian tissues is technically challenging due to its low abundance and the overwhelming presence of its L-enantiomer. Consequently, many studies report undetectable levels. However, a few key studies have successfully quantified D-glutamic acid in specific tissues, particularly under conditions where its metabolic enzymes are altered.
| Tissue | Species | Concentration (nmol/g wet weight) | Method | Reference |
| Heart | Mouse (D-glutamate cyclase deficient) | High accumulation (specific values not provided in abstract) | Not specified in abstract | [4] |
| Liver | Rat (Male) | Higher than D-aspartate (specific values not provided in abstract) | HPLC | [5] |
| Kidney | Rat (Male) | Higher than D-aspartate (specific values not provided in abstract) | HPLC | [5] |
| Brain | Rat | Higher than D-aspartate (specific values not provided in abstract) | HPLC | [5] |
| Brain (Cortex & Hippocampus) | Mouse (Perfused) | Not quantifiable | Not specified in abstract | [3] |
Note: The scarcity of precise quantitative data reflects the technical challenges and the low physiological concentrations of D-glutamic acid.
Experimental Protocols
The accurate detection and quantification of D-glutamic acid require highly sensitive and stereospecific analytical methods. Below are detailed methodologies for key experimental approaches.
High-Performance Liquid Chromatography (HPLC) for Chiral Amino Acid Analysis
HPLC is a cornerstone technique for separating and quantifying D-amino acids from their L-enantiomers in complex biological samples. The protocol typically involves pre-column derivatization with a chiral reagent.
Principle: The sample containing a mixture of D- and L-amino acids is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard reverse-phase HPLC column. Detection is often achieved using fluorescence or UV absorbance.
Detailed Protocol:
-
Tissue Homogenization:
-
Excise mammalian tissue of interest and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant containing the free amino acids.
-
-
Pre-column Derivatization:
-
Take an aliquot of the supernatant.
-
Add a chiral derivatizing agent. A common choice is Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol.
-
Incubate the mixture under optimized conditions (e.g., 40°C for 90 minutes) to allow the derivatization reaction to complete.
-
Acidify the reaction mixture to stop the reaction.
-
-
HPLC Separation:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution of the diastereomers using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm) or a UV detector.
-
-
Quantification:
-
Identify the peaks corresponding to the D- and L-glutamic acid diastereomers by comparing their retention times with those of authentic standards.
-
Quantify the amount of D-glutamic acid by integrating the peak area and comparing it to a standard curve generated with known concentrations of D-glutamic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for amino acid analysis, including the potential for chiral separation.
Principle: Amino acids are volatile, so they must be derivatized to increase their volatility before analysis by GC. The derivatized amino acids are then separated based on their boiling points and retention characteristics on the GC column and detected by a mass spectrometer, which provides structural information and sensitive quantification.
Detailed Protocol:
-
Sample Preparation and Extraction:
-
Follow the same tissue homogenization and deproteinization steps as for HPLC.
-
The resulting supernatant is typically dried under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized in a two-step process. First, an esterification step (e.g., with 2 M HCl in methanol at 80°C) converts the carboxyl group to a methyl ester.
-
This is followed by acylation (e.g., with pentafluoropropionic anhydride) to derivatize the amino group.
-
This process can lead to the conversion of glutamic acid to pyroglutamate, which needs to be accounted for in the analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a capillary column suitable for amino acid analysis.
-
Use a temperature program to separate the derivatized amino acids.
-
The mass spectrometer is operated in a selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.
-
-
Quantification:
-
Identify the derivatized D-glutamic acid based on its retention time and mass spectrum.
-
Quantify using a stable isotope-labeled internal standard of D-glutamic acid.
-
Enzymatic Assays
Enzymatic assays can provide high specificity for D-amino acids.
Principle: These assays utilize enzymes that are stereospecific for D-amino acids. For D-glutamic acid, D-aspartate oxidase can be used, as it also metabolizes D-glutamate. The reaction products can then be quantified using colorimetric or fluorometric methods.
Detailed Protocol:
-
Sample Preparation:
-
Prepare tissue extracts as described for HPLC.
-
-
Enzymatic Reaction:
-
Incubate the tissue extract with D-aspartate oxidase. This enzyme will catalyze the oxidative deamination of D-glutamic acid to α-ketoglutarate, ammonia, and hydrogen peroxide.
-
In a coupled reaction, the hydrogen peroxide produced can be used by horseradish peroxidase to oxidize a chromogenic or fluorogenic substrate.
-
-
Detection:
-
Measure the change in absorbance or fluorescence using a spectrophotometer or fluorometer.
-
The signal is proportional to the amount of D-glutamic acid in the sample.
-
-
Quantification:
-
Calculate the concentration of D-glutamic acid by comparing the signal to a standard curve generated with known concentrations of D-glutamic acid.
-
Mandatory Visualizations
Experimental Workflow for D-Glutamic Acid Detection
Caption: Workflow for the detection and quantification of D-glutamic acid.
Metabolic Pathway of D-Glutamic Acid in Mammalian Tissues
Caption: Metabolic pathways of D-glutamic acid in mammalian tissues.
Conclusion
The natural abundance of D-glutamic acid in mammalian tissues is exceptionally low, often falling below the detection limits of even highly sensitive analytical methods. Its presence, however, is not negligible, as evidenced by its detection in specific tissues and the existence of dedicated metabolic enzymes such as D-glutamate cyclase.[4] For researchers and professionals in drug development, this presents both a challenge and an opportunity. The low baseline levels suggest that any pathological condition or pharmacological intervention that elevates D-glutamic acid could have significant and highly specific effects. Furthermore, the enzymes involved in its metabolism represent potential novel drug targets. Future research, leveraging the advanced analytical protocols detailed in this guide, will be essential to fully elucidate the physiological and pathological roles of this intriguing D-amino acid.
References
- 1. Neurotoxin - Wikipedia [en.wikipedia.org]
- 2. Glutamate signaling in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Presence of free D-glutamate and D-aspartate in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Glutamic Acid-d5 as a Tracer in Metabolic Studies: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the use of D-Glutamic Acid-d5 as a tracer in metabolic studies. It is intended for researchers, scientists, and drug development professionals interested in quantitative metabolomics and the study of D-amino acid metabolism. This guide covers the biological significance of D-Glutamic Acid, the principles of stable isotope tracing using its deuterated form, relevant metabolic pathways, and detailed experimental protocols.
Introduction to D-Glutamic Acid
Role in Biological Systems
D-Glutamic acid (D-Glu), the D-enantiomer of the more common L-Glutamic acid, is a crucial molecule in various biological contexts. It is a fundamental component of peptidoglycan, a polymer that forms the cell wall of many bacteria, making it vital for bacterial structure and survival.[1][2] Beyond its role in the microbial world, D-glutamic acid is found in certain foods and is also a metabolic product of the gut microbiota.[2][3] In mammals, there is growing evidence for its involvement in neurotransmission, where it may modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key receptor in synaptic plasticity, learning, and memory.[4]
Metabolism of D-Glutamic Acid
In mammals, the metabolism of most D-amino acids is primarily handled by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination.[5][6] However, D-glutamic acid and D-aspartic acid are notable exceptions, as they are not substrates for this enzyme.[3][5] This indicates the presence of alternative metabolic pathways for D-glutamate degradation. The gut microbiota is a significant player in D-glutamate metabolism, with certain bacteria possessing the enzyme glutamate racemase, which can interconvert L-glutamate and D-glutamate.[7]
This compound as a Metabolic Tracer
Principle of Stable Isotope Tracing
Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying their activity (flux). This technique involves introducing a molecule labeled with a stable (non-radioactive) heavy isotope, such as deuterium (²H or D), into a biological system.[8] This "tracer," in this case, this compound, is chemically identical to its natural counterpart but can be distinguished by its higher mass using mass spectrometry. By tracking the incorporation of the heavy isotope from the tracer into downstream metabolites, researchers can map out metabolic pathways and calculate the rates of metabolic reactions.
Advantages of using this compound
This compound is the deuterated isotopologue of D-Glutamic acid.[1] Its principal use in metabolic research is as an internal standard for the accurate and precise quantification of endogenous D-glutamic acid in various biological matrices, such as plasma, tissues, and cell extracts, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly reliable data.[9]
Applications in Metabolic Research
Studying Gut Microbiome Metabolism
The gut microbiota is a complex ecosystem that significantly influences host metabolism. Given that D-glutamic acid is both produced and consumed by gut bacteria, this compound is a valuable tool for investigating the metabolic interplay between the microbiome and the host.[7][10] By administering this compound, researchers can trace its fate through the gut, identifying which microbial species utilize it and how it contributes to the host's overall D-glutamate pool.
Investigating Neuronal Metabolism and Glutamatergic Signaling
While L-glutamate is the primary excitatory neurotransmitter in the central nervous system, the potential for D-glutamate to modulate NMDA receptor function opens up new avenues of neurochemical research.[4][11] this compound can be employed in both in vitro (e.g., neuronal cell cultures, brain slices) and in vivo models to study its transport across the blood-brain barrier, its metabolism within neurons and glial cells, and its influence on the glutamate-glutamine cycle.[11][12]
Quantitative Data from Metabolic Tracer Studies
The following tables provide the technical specifications for this compound and example quantitative data from related metabolic studies to illustrate the type of information that can be generated.
Table 1: Technical Specifications of this compound
| Property | Value | Reference |
| Formal Name | D-glutamic-2,3,3,4,4-d₅ acid | [1] |
| CAS Number | 14341-88-9 | [1] |
| Molecular Formula | C₅H₄D₅NO₄ | [1] |
| Formula Weight | 152.2 | [1] |
| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |
Table 2: Example Metabolic Fluxes in the Resting Human Brain (from ¹³C Tracer Studies)
Note: This table presents data from studies that used ¹³C-labeled glucose to trace L-glutamate metabolism, providing an example of metabolic flux quantification.
| Metabolic Flux | Rate (μmol/g/min) | Reference |
| Glutamate-Glutamine Cycle (Vcyc) | 0.32 | [13] |
| Neuronal TCA Cycle (nVTCA) | 0.71 | [13] |
| Astroglial TCA Cycle (aVTCA) | 0.06 | [13] |
| Astroglial Dilution Flux (Vdil(Gln)) | 0.14 | [13] |
Table 3: Example LC-MS/MS Parameters for Glutamate Analysis
Note: These parameters are for the analysis of L-glutamate and can serve as a starting point for developing a method for D-glutamate using this compound as an internal standard.
| Parameter | Setting | Reference |
| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | [14] |
| Column | Core-shell ammonium-sulfonic acid modified silica | [14] |
| Mobile Phase | Gradient of ammonium formate buffer and acetonitrile | [14] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [14] |
| Limit of Quantification (Glu) | 1.25 ng/ml | [14] |
Experimental Protocols
General Workflow for a this compound Tracer Study
A metabolic tracer study with this compound follows a structured workflow to ensure the generation of high-quality quantitative data. The process begins with careful experimental design and culminates in the biological interpretation of metabolic fluxes.
-
Experimental Design: Clearly define the research question and hypothesis. Select an appropriate biological model system (e.g., cell culture, organoid, animal model). Determine the concentration, route, and duration of this compound administration.
-
Tracer Administration: Introduce the this compound tracer into the biological system.
-
Sample Collection: Collect samples (e.g., cells, tissues, biofluids) at specific time points to capture the dynamics of tracer incorporation.
-
Metabolite Extraction: Rapidly quench metabolic activity and extract the metabolites from the collected samples.
-
LC-MS/MS Analysis: Separate and detect the labeled and unlabeled metabolites using a liquid chromatography-tandem mass spectrometry system.
-
Data Analysis: Process the raw mass spectrometry data to determine the isotopic enrichment and concentration of D-glutamate and its metabolic derivatives. Use this data to perform metabolic flux analysis.
Sample Preparation for LC-MS/MS Analysis
The following is a generalized protocol for the extraction of polar metabolites like D-glutamic acid from biological samples.
-
Quenching and Homogenization: To halt enzymatic activity, rapidly homogenize the sample in a cold extraction solvent, such as a mixture of methanol, acetonitrile, and water.[15]
-
Internal Standard Addition: Spike the extraction solvent with a known concentration of this compound to serve as the internal standard.[9]
-
Extraction and Protein Precipitation: Vortex the sample and incubate at a low temperature (e.g., -20°C) to facilitate the extraction of metabolites and the precipitation of proteins.[15]
-
Centrifugation: Pellet the precipitated proteins and cell debris by centrifugation at high speed and low temperature.[15]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Drying and Reconstitution: Dry the supernatant, for instance, with a vacuum concentrator, and reconstitute the dried metabolites in a solvent that is compatible with the subsequent LC-MS analysis.[15]
LC-MS/MS Method for D-Glutamic Acid Quantification
Below is a general framework for developing an LC-MS/MS method for the targeted quantification of D-glutamic acid using this compound as an internal standard.
-
Liquid Chromatography (LC):
-
Column: A HILIC column is generally well-suited for the separation of polar compounds like amino acids.[14]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: A flow rate in the range of 0.2 to 0.5 mL/min is commonly used.
-
Injection Volume: Typically between 1 and 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization in positive mode (ESI+) is usually effective for the analysis of amino acids.[14]
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification.[14]
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both D-glutamic acid and this compound. For D-glutamic acid (C₅H₉NO₄, MW: 147.13), the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 148.1. For this compound (C₅H₄D₅NO₄, MW: 152.16), the precursor ion is [M+H]⁺ at m/z 153.2. The most abundant and specific product ions are determined by fragmentation analysis.
-
Data Analysis: The concentration of D-glutamic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve. It is crucial to be aware of potential analytical artifacts, such as the in-source cyclization of glutamic acid to pyroglutamic acid, and to use chromatographic separation to resolve these compounds.[16]
-
D-Amino Acid Oxidase (DAAO) Activity Assay
While D-glutamate is not a substrate for DAAO, measuring the activity of this enzyme can provide important context in studies of D-amino acid metabolism.
-
Principle: DAAO catalyzes the oxidative deamination of a suitable D-amino acid substrate (e.g., D-alanine) to produce an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[5][17] The assay quantifies the rate of formation of one of these products.
-
Fluorometric Assay Protocol:
-
Prepare Reaction Mixture: Create a reaction mix containing a D-amino acid substrate, a fluorescent probe, and horseradish peroxidase (HRP) in a suitable buffer.
-
Add Sample: Add the biological sample (e.g., tissue homogenate) containing DAAO to the reaction mixture.
-
Kinetic Measurement: Immediately measure the increase in fluorescence over time using a microplate reader. The rate of this increase is directly proportional to the DAAO activity in the sample.
-
Quantification: Use a standard curve prepared with known concentrations of H₂O₂ to convert the rate of fluorescence change into the rate of H₂O₂ production, which reflects the DAAO activity.
-
Signaling and Metabolic Pathways
D-Glutamate Metabolism and Associated Pathways
The diagram below illustrates the central role of D-glutamate in the gut microbiota and its potential influence on host physiology.
Caption: Metabolic pathways of D-Glutamate in the gut and host.
The Glutamate-Glutamine Cycle
The glutamate-glutamine cycle is a cornerstone of neurotransmitter recycling in the brain, involving a close partnership between neurons and astrocytes. While this cycle primarily deals with L-glutamate, its understanding is fundamental to any investigation of glutamate metabolism in the central nervous system.
Caption: The Glutamate-Glutamine cycle between neurons and astrocytes.
Experimental Workflow for this compound Tracer Analysis
This diagram provides a logical overview of the key stages in a metabolic tracer experiment using this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. youtube.com [youtube.com]
- 3. Gut microbiota dysbiosis promotes cognitive impairment via bile acid metabolism in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Glutamine in the Complex Interaction between Gut Microbiota and Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope tracing reveals disturbed cellular energy and glutamate metabolism in hippocampal slices of aged male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut microbiota: D-amino acids employed against gut pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain glutamate metabolism: neuronal-astroglial relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the glutamate–glutamine cycling flux using two-compartment dynamic metabolic modeling is sensitive to astroglial dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.cn [abcam.cn]
The Two Faces of a Key Molecule: An In-depth Technical Guide to the Enantiomers of Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Glutamic acid, a non-essential amino acid, exists in two stereoisomeric forms, L-glutamic acid and D-glutamic acid. While chemically similar, these enantiomers exhibit remarkably distinct biological roles, making their individual study crucial for advancements in neuroscience, drug development, and microbiology. This technical guide provides a comprehensive overview of the core biochemical properties, physiological functions, and analytical methodologies related to the enantiomers of glutamic acid.
Biochemical and Physiological Distinction of Glutamic Acid Enantiomers
L-glutamic acid is the predominant form in vertebrates and plays a central role in cellular metabolism and as the primary excitatory neurotransmitter in the central nervous system (CNS).[1][] In contrast, D-glutamic acid is less common in vertebrates but is a key structural component of peptidoglycan in bacterial cell walls.[][3] The enzyme glutamate racemase, found in bacteria, interconverts L- and D-glutamate and is a significant target for antibacterial drug discovery.[3][4]
L-Glutamic Acid: The Principal Excitatory Neurotransmitter
L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, essential for synaptic plasticity, learning, and memory.[1][5] It activates both ionotropic (NMDA, AMPA, and kainate receptors) and metabotropic glutamate receptors, leading to the transmission of nerve impulses.[6][7] L-glutamate is also a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][8]
D-Glutamic Acid: A Bacterial Staple and Neuromodulator
The primary role of D-glutamic acid is in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][9] The enzyme glutamate racemase catalyzes the conversion of L-glutamate to D-glutamate, a reaction essential for bacterial survival.[3][10] This makes glutamate racemase an attractive target for the development of novel antibiotics.[3][11] In mammals, D-glutamic acid has been identified in various tissues and is thought to have neuromodulatory functions, particularly through its interaction with the NMDA receptor.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the properties and analysis of glutamic acid enantiomers.
| Parameter | L-Glutamic Acid | D-Glutamic Acid | Reference |
| Primary Role | Excitatory Neurotransmitter, Protein Synthesis | Bacterial Cell Wall Component, Neuromodulator | [1][][3] |
| Abundance in Vertebrates | High | Low | [] |
| Receptor Interactions | NMDA, AMPA, Kainate, mGluRs | NMDA Receptor | [6][7][12] |
Table 1: Comparative Properties of L- and D-Glutamic Acid
| Analytical Technique | Chiral Selector/Derivatization Reagent | Sample Throughput | Key Advantages | Reference |
| HPLC with Chiral Stationary Phase (CSP) | Crown-ether (e.g., ChiroSil®) | Medium | Direct separation without derivatization | [14] |
| LC-MS/MS with Chiral Derivatization | (R)-BiAC | High | High sensitivity and selectivity | [15] |
| Two-dimensional HPLC | Reversed-phase and chiral columns with NBD-F derivatization | Low | High resolution for complex samples | [15] |
| Trapped Ion Mobility-Mass Spectrometry | (S)-naproxen chloride derivatization | High | Rapid analysis (within 3 min) | [16] |
Table 2: Analytical Methodologies for Enantioselective Separation
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.
References
- 1. Glutamic acid - Wikipedia [en.wikipedia.org]
- 3. Glutamate racemase as a target for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate racemase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Glutamate racemase - Wikipedia [en.wikipedia.org]
- 12. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMDA receptor - Wikipedia [en.wikipedia.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 16. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Safe Handling and Application of D-Glutamic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of D-Glutamic Acid-d5, a deuterated stable isotope of D-glutamic acid. It is intended to serve as a comprehensive resource for laboratory personnel, covering critical safety protocols, handling procedures, and its primary application as an internal standard in quantitative mass spectrometry analysis.
Compound Identification and Properties
This compound is a non-radioactive, isotopically labeled amino acid where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its natural counterpart, making it an ideal internal standard for mass spectrometry-based quantification of D-glutamic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | D-glutamic-2,3,3,4,4-d5 acid |
| Synonyms | This compound, (R)-Glutamic acid-d5 |
| CAS Number | 14341-88-9 |
| Molecular Formula | C₅H₄D₅NO₄ |
| Molecular Weight | ~152.16 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Slightly soluble in water |
Safety and Handling Guidelines
Adherence to proper safety protocols is paramount when handling any chemical substance. The following guidelines are based on available Safety Data Sheets (SDS).
Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.
-
Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area.
-
Avoid contact with skin and eyes.
-
-
Storage:
First Aid Measures
In the event of exposure, follow these first-aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Experimental Protocols: Application as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of D-glutamic acid in biological samples using mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard co-elutes with the endogenous analyte but is distinguished by its higher mass, allowing for precise ratiometric quantification that corrects for variations in sample preparation and instrument response.
General Workflow for Quantification of D-Glutamic Acid
The following is a generalized workflow for using this compound as an internal standard. Specific parameters will need to be optimized for the particular matrix and instrumentation used.
Experimental workflow for quantifying D-glutamic acid using this compound as an internal standard.
Methodological Considerations
-
Sample Preparation: The choice of extraction method (e.g., protein precipitation, solid-phase extraction) will depend on the sample matrix. It is crucial to ensure that the internal standard is added early in the process to account for any sample loss during preparation.
-
Chromatography: A suitable liquid chromatography method should be developed to achieve good separation of D-glutamic acid from other matrix components, ensuring a clean signal for mass spectrometry.
-
Mass Spectrometry: The mass spectrometer should be operated in a mode that allows for the simultaneous monitoring of the mass-to-charge ratio (m/z) of both D-glutamic acid and this compound. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a common and highly sensitive approach.
Biological Significance and Signaling Pathways
D-glutamic acid is a non-proteinogenic amino acid that plays a significant role in various biological processes, most notably in the structure of bacterial cell walls.
Bacterial Peptidoglycan Synthesis
In many bacteria, D-glutamic acid is an essential component of the peptidoglycan layer of the cell wall. The synthesis of the peptidoglycan precursor, Lipid II, involves the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). D-glutamic acid is the second amino acid added in this process. The pathway provides a key target for the development of novel antibiotics.
Simplified pathway of bacterial peptidoglycan precursor synthesis highlighting the incorporation of D-glutamic acid.
D-Amino Acid Metabolism in Mammals
While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids, including D-glutamic acid, are present and have physiological roles. The metabolism of D-amino acids is distinct from that of L-amino acids. D-amino acid oxidase (DAO) is a key enzyme involved in the degradation of many D-amino acids, though its activity towards D-glutamic acid is limited.[3] The presence and metabolism of D-amino acids in mammals are areas of active research, with implications for neuroscience and disease.[4][5]
Conclusion
This compound is a valuable tool for researchers in various fields, particularly for the accurate quantification of D-glutamic acid. Understanding its safety and handling requirements is essential for its proper use in the laboratory. This guide provides a foundational understanding of these aspects, as well as its primary application and biological context, to support its safe and effective implementation in research and development.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 4. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
The Isotopic Edge: A Technical Guide to the Physical and Chemical Characteristics of Deuterated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core physical and chemical characteristics of deuterated amino acids, offering a technical resource for their application in research and pharmaceutical development. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique properties that are invaluable for studying molecular structure, dynamics, and metabolism.
Fundamental Physical and Chemical Properties
Deuteration, the replacement of a protium (¹H) atom with a deuterium (²H or D) atom, introduces subtle but significant changes to the physicochemical properties of amino acids. These alterations stem from the increased mass of deuterium and the consequently stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.
Physical Characteristics
The primary physical distinctions between deuterated and their non-deuterated (protio) counterparts are summarized below.
| Property | Effect of Deuteration | Rationale |
| Molecular Weight | Increase | The addition of a neutron in the deuterium nucleus increases the atomic mass. |
| Bond Length & Angle | C-D bonds are slightly shorter and have different bond angles.[1] | The greater mass of deuterium leads to a lower zero-point vibrational energy and a slightly shorter, stronger bond. |
| Solubility | Generally similar to protio-amino acids in aqueous solutions.[2][3] | While deuteration can affect intermolecular interactions, the overall impact on solubility in water is often minimal for simple amino acids. |
| Crystal Structure | Minimal to no significant changes in the overall crystal lattice.[4][5][6][7] | High-resolution X-ray crystallography has shown that deuterated proteins are highly isomorphous with their native hydrogenated forms, making them suitable for neutron diffraction studies.[5][6][7] |
Chemical Characteristics
The chemical behavior of amino acids is profoundly influenced by deuteration, primarily due to the kinetic isotope effect (KIE).
| Property | Effect of Deuteration | Rationale and Significance |
| pKa | Acids are generally weaker in D₂O (pKa increases).[8][9] | The O-D bond is stronger than the O-H bond, making the deuterium less likely to be donated. This can alter the charge state of residues in a D₂O environment. The pKa difference (ΔpKa = pKa(D₂O) - pKa(H₂O)) is often around 0.5 for oxygen-containing acids.[8] |
| Metabolic Stability | Increased stability against enzymatic degradation.[10][11][12] | The stronger C-D bond is more difficult for enzymes, particularly cytochrome P450s, to cleave.[12] This "kinetic isotope effect" slows metabolism, prolonging the half-life of drug candidates.[10][12] |
| Photochemical Stability | Markedly enhanced photostability.[4][11][13] | The higher bond energy of C-D compared to C-H makes the molecule more resistant to degradation by UV irradiation.[4][11] |
| Acid Stability | No clear isotopic effect observed.[4][13][14] | Studies on deuterated tryptophan showed no significant change in stability under strong acidic conditions.[4][14] |
| Kinetic Isotope Effect (KIE) | Slower reaction rates when a C-D bond is broken in the rate-determining step.[15][16] | This effect is a powerful tool for elucidating reaction mechanisms, particularly in enzymology.[10][15][17][18] |
Spectroscopic and Analytical Applications
Deuterated amino acids are instrumental in various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
NMR Spectroscopy : In protein NMR, deuteration is a crucial strategy for studying large proteins (>25 kDa).[19][20] It simplifies complex proton spectra and reduces signal broadening by minimizing ¹H–¹H dipolar coupling, which enhances spectral resolution and sensitivity.[19][21][22] This allows for more confident peak assignment and structural interpretation.[19]
-
Mass Spectrometry (MS) : Deuterium-labeled amino acids serve as ideal internal standards in quantitative MS-based proteomics and metabolomics.[14][23] Their chemical identity to the analyte ensures identical ionization and fragmentation behavior, while the mass shift allows for clear differentiation and accurate quantification.
-
Neutron Scattering : The significant difference in neutron scattering cross-sections between hydrogen and deuterium makes deuteration an invaluable tool.[23] Site-selective deuteration can enhance contrast and reduce background noise, providing high-resolution information on molecular structure and dynamics.[4][23]
Experimental Protocols & Methodologies
The following sections provide an overview of key experimental protocols relevant to the synthesis and characterization of deuterated amino acids.
Synthesis of Deuterated Amino Acids
The direct exchange of hydrogen for deuterium is a cost-effective and common method for synthesizing deuterated amino acids.[23]
Protocol: Platinum-on-Carbon (Pt/C) Catalyzed H/D Exchange
This method is effective for achieving high levels of deuteration on the amino acid backbone and, for some residues, the side chains.[4][11]
-
Preparation : Dissolve the target amino acid in D₂O.
-
Catalyst Addition : Add a catalytic amount of Platinum on Carbon (Pt/C).
-
Reaction : Heat the mixture in a sealed, high-pressure vessel. Optimal temperatures are often high (e.g., 200 °C), but this can cause decomposition for certain amino acids like lysine, aspartic acid, and glutamic acid.[4][14] Reaction times typically range from several hours to days.
-
Work-up : After cooling, the catalyst is removed by filtration (e.g., through Celite).
-
Purification : The D₂O is removed under reduced pressure, and the resulting deuterated amino acid can be further purified if necessary (e.g., by recrystallization or chromatography).
-
Analysis : The level and position of deuterium incorporation are confirmed using ¹H-NMR and Mass Spectrometry. Note that this process often leads to racemization of the α-carbon.[4]
Other synthetic methods include acid- or base-mediated exchange, often requiring harsh conditions, and enzymatic methods, which offer high regio- and stereoselectivity.[10][16][17][23][24]
Measurement of Physicochemical Properties
Protocol: pKa Determination by Titration
-
Solution Preparation : Prepare a solution of the deuterated amino acid of known concentration in D₂O.
-
Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter equipped with an electrode suitable for D₂O measurements (note: the meter reading, "pH", should be converted to pD using a correction factor, e.g., pD = pH_reading + 0.4).
-
Titration : Titrate the solution with a standardized solution of a strong acid (e.g., DCl in D₂O) and then separately with a strong base (e.g., NaOD in D₂O). Record the pH meter reading after each addition of titrant.
-
Data Analysis : Plot the pH meter reading versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., at 0.5 and 1.5 equivalents of titrant).
Protocol: Solubility Determination (Gravimetric Method)
This method is suitable for amino acids with moderate to high solubility.[25][26]
-
Equilibration : Add an excess amount of the deuterated amino acid to a known volume of the solvent (e.g., water, buffer) in a sealed tube.
-
Saturation : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[25]
-
Separation : Centrifuge the suspension to pellet the undissolved solid. Carefully extract a precise volume of the supernatant.
-
Evaporation : Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under vacuum or gentle heat.
-
Quantification : Weigh the container with the dried solute. The mass of the dissolved amino acid can be calculated by subtraction. Solubility is then expressed as g/L or mol/L. For low solubility compounds, sensitive analytical techniques like UPLC or spectrophotometric assays are required.[26][27]
Protocol: Metabolic Stability Assay (In Vitro)
-
Incubation Mixture : Prepare an incubation mixture in a microcentrifuge tube containing liver microsomes (a source of metabolic enzymes), a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (cofactor for P450 enzymes).
-
Initiation : Pre-warm the mixture to 37°C. Add the deuterated compound (and its non-deuterated counterpart in a separate reaction for comparison) to initiate the metabolic reaction.
-
Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.
-
Analysis : Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Calculation : Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to determine the in vitro half-life (t₁/₂). A longer half-life for the deuterated compound indicates increased metabolic stability.
Visualized Workflows and Pathways
The following diagrams, rendered in DOT language, illustrate key processes involving deuterated amino acids.
Caption: A generalized workflow for the synthesis and subsequent analysis of a deuterated amino acid.
Caption: Workflow comparing the metabolic stability of a deuterated drug to its protio analog.
Caption: Tracing the metabolic fate of a deuterated amino acid through cellular pathways.
References
- 1. Biological effects of deuteronation: ATP synthase as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. microbenotes.com [microbenotes.com]
- 4. mdpi.com [mdpi.com]
- 5. Production and X-ray crystallographic analysis of fully deuterated cytochrome P450cam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifetein.com [lifetein.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. chembites.org [chembites.org]
- 17. buller.chem.wisc.edu [buller.chem.wisc.edu]
- 18. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]
- 20. DEUTERATED PROTEINS [imserc.northwestern.edu]
- 21. High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 23. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 24. portlandpress.com [portlandpress.com]
- 25. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of D-Glutamic Acid in Biological Matrices using D-Glutamic Acid-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of small molecules in complex biological samples. The use of an internal standard (IS) is crucial to ensure accuracy and precision by correcting for variability during sample preparation and instrumental analysis.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization efficiency and matrix effects.[2][3][4]
D-Glutamic acid is a non-proteinogenic amino acid that plays a significant role as a component of bacterial peptidoglycan and in various physiological and pathological processes.[5] Its accurate quantification is essential for research in microbiology, neuroscience, and clinical diagnostics. D-Glutamic acid-d5 is an ideal SIL internal standard for the quantification of D-Glutamic acid, as it is chemically identical but mass-shifted, allowing for precise differentiation by the mass spectrometer.[5][6]
This application note provides a detailed protocol for the robust, sensitive, and accurate quantification of D-Glutamic acid in biological matrices using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
D-Glutamic Acid (Analyte)
-
Methanol (MeOH), LC-MS Grade
-
Ultrapure Water
-
Pooled Human Plasma (or other relevant biological matrix)
Preparation of Stock Solutions and Standards
-
Stock Solutions (1 mg/mL):
-
Working Solutions:
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking the appropriate D-Glutamic Acid working solution into the biological matrix (e.g., plasma). A typical concentration range could be from 30 ng/mL to 22,500 ng/mL.[7][8]
-
Prepare QC samples at low, medium, and high concentrations in the same biological matrix to assess accuracy and precision.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the IS working solution (containing 2000 ng/mL this compound in ACN with 0.1% FA) to each tube.[7] This step combines protein precipitation and IS addition.
-
Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Inject the supernatant directly or perform a further dilution with ultrapure water if necessary before LC-MS/MS analysis.[9]
LC-MS/MS Method
The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Data Presentation Tables
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-1 min (2% B), 1-5 min (2-95% B), 5-6 min (95% B), 6.1-8 min (2% B) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Autosampler Temp | 4°C |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temp | 350°C |
| Nebulizer Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| MRM Transitions | See below |
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| D-Glutamic Acid | 148.1 | 84.1 | 100 | 15 |
| This compound (IS) | 153.1 | 89.1 | 100 | 15 |
Note: Precursor and product ions should be optimized for the specific instrument used. The conversion of glutamic acid to pyroglutamic acid in the ion source is a known phenomenon; however, using a stable isotope-labeled internal standard effectively corrects for this potential analytical artifact.[7][8][10][11]
Table 3: Representative Method Performance Characteristics
| Parameter | Low QC | Medium QC | High QC |
| Nominal Conc. (ng/mL) | 100 | 1000 | 18000 |
| Accuracy (%) | 102.5% | 98.9% | 100.3% |
| Precision (%RSD) | 5.8% | 3.5% | 2.1% |
| Linearity (R²) | >0.998 across the calibration range | ||
| LLOQ (ng/mL) | 30.9[7][8] |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Principle of quantification using an internal standard.
Conclusion
The method described provides a robust and reliable protocol for the quantification of D-Glutamic Acid in biological matrices. The use of its stable isotope-labeled counterpart, this compound, as an internal standard ensures high accuracy and precision by compensating for sample matrix effects and variations in instrument performance.[4] This validated approach is well-suited for applications in preclinical and clinical research where precise measurement of D-Glutamic Acid is required.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of D-glutamic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glutamic acid, the enantiomer of the common proteinogenic L-glutamic acid, has emerged as a molecule of significant interest in various biological processes and is increasingly recognized for its potential role in health and disease. Accurate quantification of D-glutamic acid in biological matrices is crucial for understanding its physiological functions and for the development of novel therapeutics. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of amino acids. However, due to the polar and non-volatile nature of glutamic acid, chemical derivatization is a prerequisite for successful GC-MS analysis. This document provides a detailed protocol for the quantification of D-glutamic acid in biological samples using GC-MS, with a focus on chiral separation to distinguish between D- and L-enantiomers.
Experimental Protocols
The quantification of D-glutamic acid by GC-MS involves several key steps: sample preparation, derivatization, GC-MS analysis, and data analysis. The following protocols outline two common derivatization procedures.
Protocol 1: Two-Step Derivatization with Pentafluoropropionic Anhydride (PFPA)
This method involves an initial esterification followed by acylation to create a volatile and thermally stable derivative suitable for GC-MS analysis.[1][2]
1. Sample Preparation:
-
For urine samples, a 1 mL aliquot can be purified using a solid-phase extraction (SPE) cartridge (e.g., Discovery DSC-SCX, 500 mg/3 mL) to remove interfering matrix components.[3]
-
For other biological fluids like serum or plasma, protein precipitation is necessary. Add a suitable organic solvent (e.g., acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected and dried.
2. Derivatization: a. Esterification:
- To the dried sample residue, add 2 M HCl in methanol.
- Heat the mixture at 80°C for 60 minutes.[2] This step converts the carboxylic acid groups to their methyl esters.
- Evaporate the reagent under a stream of nitrogen. b. Acylation:
- Reconstitute the dried residue in a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., 1:4 v/v).[1]
- Heat the mixture at 65°C for 30 minutes.[2] This step derivatizes the amino group.
- After cooling, the derivatized sample is reconstituted in a suitable solvent like toluene for GC-MS injection.[1]
Protocol 2: Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
Silylation is a common derivatization technique that replaces active hydrogens with a nonpolar moiety. MTBSTFA is a popular reagent that forms stable tert-butyldimethylsilyl (TBDMS) derivatives.
1. Sample Preparation:
-
Prepare the sample as described in Protocol 1 (protein precipitation for serum/plasma or SPE for urine).
-
Ensure the sample is completely dry, as moisture can interfere with the silylation reaction.
2. Derivatization:
-
To the dried sample, add 100 µL of acetonitrile and 100 µL of MTBSTFA.[4]
-
Gently sonicate for 30 seconds to ensure proper mixing.[4]
-
Heat the mixture at a temperature between 70°C and 100°C for 30 minutes to 4 hours.[4] The optimal time and temperature may need to be determined empirically for specific sample types.
-
After cooling, the sample can be directly injected into the GC-MS system or diluted with a suitable solvent if necessary.
GC-MS Parameters
The following are general GC-MS parameters that can be adapted for the analysis of derivatized D-glutamic acid. Optimization is often required for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm I.D., 0.12 µm film thickness) for chiral separation.[3][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min.[1] |
| Inlet Temperature | 280°C.[1] |
| Injection Mode | Splitless.[1] |
| Oven Program | Initial temperature of 70-100°C, followed by a temperature ramp to a final temperature around 320-360°C. Specific temperature programs need to be optimized for the separation of the D- and L-isomers. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI).[1] |
| Ion Source Temperature | 250°C. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized glutamic acid.[1][6] Full scan mode can be used for initial identification.[3] |
| Monitored Ions (m/z) | Dependent on the derivatization method. For PFP derivatives, characteristic fragments are monitored.[7] For TBDMS derivatives, fragments corresponding to [M-57] are often prominent. |
Data Presentation
Quantitative data from various studies on the GC-MS analysis of D-glutamic acid and other amino acids are summarized below. These tables provide a reference for expected performance characteristics of the described methods.
Table 1: Performance Characteristics of GC-MS Methods for Amino Acid Quantification
| Amino Acid | Derivatization Method | Linearity (R²) | LOD (µM) | LOQ (µM) | Reference |
| D-Glu | N(O)-pentafluoropropionyl amino acid 2-propyl esters | >0.99 | - | - | [3] |
| L-Glu | Propyl chloroformate | - | 0.03 - 12 | 0.3 - 30 | [8] |
| L-Glu | Me-PFP | - | - | - | [2] |
| Various D-AAs | Pentafluoropropionic anhydride/heptafluorobutanol | - | 0.0032 - 0.446 | 0.031 - 1.95 | [9] |
Table 2: Quantitative Results for D-Amino Acids in Human Urine
| D-Amino Acid | Concentration Range (µMol/L) | Relative Amount (%) | Reference |
| D-Serine | 30.1 - 379.8 | 19.0 - 56.5 | [10] |
| D-Alanine | 7.6 - 53.8 | 5.7 - 19.6 | [10] |
| D-Threonine | 0.25 - 5.8 | 1.0 - 3.4 | [10] |
| D-Valine | 0 - 3.7 | 0 - 4.2 | [10] |
| D-Phenylalanine | 0.35 - 3.5 | 1.4 - 4.8 | [10] |
Mandatory Visualization
The following diagram illustrates the general workflow for the quantification of D-glutamic acid using GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of D-amino acids in human urine using GC-MS and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of D-Glutamic Acid-d5 in Advancing Neurological Disorder Research
Introduction
D-amino acids, once considered anomalies in mammalian systems, are now recognized as critical neuromodulators, particularly within the central nervous system (CNS). D-Glutamic acid, along with other D-amino acids like D-serine and D-aspartate, plays a significant role in glutamatergic neurotransmission by interacting with N-methyl-D-aspartate (NMDA) receptors.[1][2] Dysregulation of this pathway is strongly implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and epilepsy.[1][3] Consequently, the precise quantification of D-Glutamic Acid in biological matrices such as cerebrospinal fluid (CSF) and brain tissue is paramount for understanding disease mechanisms and developing novel therapeutic strategies.
D-Glutamic Acid-d5 is a stable, deuterium-labeled isotopologue of D-Glutamic Acid.[4][5] Its primary and indispensable application in neurological research is as an internal standard for quantitative analysis by mass spectrometry.[6] Due to its chemical identity with the endogenous analyte, this compound co-elutes chromatographically and exhibits identical ionization efficiency. However, its increased mass (due to the five deuterium atoms) allows it to be distinguished by the mass spectrometer.[7] This co-analysis corrects for variability in sample preparation, matrix effects, and instrument response, enabling highly accurate and precise quantification essential for biomarker discovery and pharmacokinetic studies.[6][8]
Quantitative Data Summary
The accurate measurement of glutamatergic metabolites is crucial for identifying potential biomarkers for neurological disorders. The table below summarizes representative findings on the levels of glutamate and related compounds in the cerebrospinal fluid (CSF) of patients with schizophrenia compared to healthy controls.
| Analyte | Condition | Matrix | Concentration (Mean ± S.D.) | Key Finding | Reference |
| L-Glutamine | Schizophrenia | CSF | 468.1 ± 146.1 µM | No significant difference from controls. | [9] |
| Healthy Control | CSF | 405.6 ± 108.6 µM | [9] | ||
| L-Glutamate | Schizophrenia | CSF | 4.25 ± 1.77 µM | No significant difference from controls. | [9] |
| Healthy Control | CSF | 4.73 ± 1.29 µM | [9] | ||
| Glutamine / Glutamate Ratio | Schizophrenia | CSF | 117.7 ± 27.4 | Ratio is significantly higher in patients. | [9] |
| Healthy Control | CSF | 89.1 ± 22.5 | Suggests a potential dysregulation in the glutamate-glutamine cycle. | [9] | |
| D-Serine & D-Aspartate | Schizophrenia | Brain/Body Fluids | Not specified | Studies report reduced levels compared to controls. | [2] |
Note: The data presented highlights the subtle but significant shifts in neurochemical balance, underscoring the need for highly sensitive and accurate analytical methods enabled by internal standards like this compound.
Visualizing Key Pathways and Workflows
1. NMDA Receptor Signaling Pathway
The NMDA receptor is a key component of glutamatergic signaling and a primary target for neuromodulators like D-amino acids. Its function is critical for synaptic plasticity, learning, and memory.[3][10]
Caption: NMDA receptor activation and downstream signaling cascade.
2. Experimental Workflow for D-Glutamic Acid Quantification
This workflow outlines the key steps from biological sample collection to the final quantitative analysis using LC-MS/MS with this compound as an internal standard.
Caption: Workflow for quantifying D-Glutamic Acid via LC-MS/MS.
Experimental Protocols
The following protocols provide a detailed methodology for the quantification of D-Glutamic Acid in cerebrospinal fluid (CSF) and brain tissue samples.
Protocol 1: Sample Preparation
This protocol is designed to extract small molecule analytes while removing interfering macromolecules like proteins.[11][12]
Materials:
-
Biological Sample (CSF or brain tissue)
-
This compound internal standard (IS) stock solution (e.g., 1 µg/mL in water)
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (ACN) with 0.1% formic acid, ice-cold
-
Microcentrifuge tubes
-
Homogenizer or probe sonicator (for tissue)
-
Centrifuge (capable of 14,000 x g at 4°C)
Procedure for Brain Tissue:
-
Rapidly dissect brain tissue on an ice-cold plate.[12]
-
Weigh the tissue sample (e.g., 50 mg).
-
Add 10 volumes of ice-cold PBS (e.g., 500 µL for 50 mg tissue).
-
Homogenize the tissue thoroughly using a probe sonicator or mechanical homogenizer until no visible particles remain. Keep the sample on ice throughout.[12]
-
Proceed to the "General Deproteinization" steps.
Procedure for CSF:
-
Thaw CSF samples on ice.
-
Use 50-100 µL of CSF for the analysis.
-
Proceed directly to the "General Deproteinization" steps.
General Deproteinization and Extraction:
-
To your sample homogenate or CSF (e.g., 100 µL), add a known amount of this compound IS solution (e.g., 10 µL of 1 µg/mL stock).
-
Add 3 volumes of ice-cold ACN containing 0.1% formic acid (e.g., 300 µL).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[11]
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% ACN in water with 0.1% formic acid).
-
Vortex, centrifuge briefly, and transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This method uses Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention of polar compounds like glutamic acid, coupled with tandem mass spectrometry for sensitive and specific detection.[13]
Instrumentation & Columns:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
HILIC column (e.g., core-shell ammonium-sulfonic acid modified silica, 100 x 2.1 mm, 2.7 µm).
LC Parameters:
-
Mobile Phase A: 25 mM Ammonium Formate in Water, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 95% 1.0 95% 5.0 50% 5.1 95% | 8.0 | 95% |
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions (Example):
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) D-Glutamic Acid 148.1 84.1 15 This compound (IS) 153.1 89.1 15 Note: MRM transitions and collision energies must be optimized for the specific instrument used. The transitions for D-Glutamic Acid will be identical to L-Glutamic Acid.[13]
Data Analysis:
-
Generate a calibration curve using standards of known D-Glutamic Acid concentrations, each spiked with the same amount of this compound IS.
-
Plot the ratio of the analyte peak area to the IS peak area against the concentration of the analyte.
-
Calculate this same peak area ratio for the unknown biological samples.
-
Determine the concentration of D-Glutamic Acid in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.
References
- 1. D-Amino Acids as a Biomarker in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of D-Amino Acids in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C5H9NO4 | CID 56845930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated glutamine/glutamate ratio in cerebrospinal fluid of first episode and drug naive schizophrenic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. cores.emory.edu [cores.emory.edu]
- 13. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying NMDA Receptor Function Using D-Glutamic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor that plays a vital role in synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders. D-amino acids, once thought to be unnatural, are now recognized as important neuromodulators in the central nervous system.[2] D-glutamic acid, in particular, has been identified as an endogenous agonist at the NMDA receptor, although it is less potent than its L-enantiomer.[2] The precise quantification of endogenous D-glutamic acid in biological samples is critical for understanding its physiological and pathological roles in modulating NMDA receptor function.
D-Glutamic Acid-d5 is a stable isotope-labeled form of D-glutamic acid. Its primary application in the context of NMDA receptor functional studies is as an internal standard for accurate and precise quantification of endogenous D-glutamic acid levels using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This allows researchers to investigate subtle changes in D-glutamic acid concentrations in response to various stimuli, pharmacological interventions, or in disease models, thereby providing insights into the modulation of NMDA receptor activity.
These application notes provide an overview of the use of this compound in studying NMDA receptor function and detailed protocols for key experimental techniques.
Data Presentation
The following table summarizes the binding affinities and functional potencies of various known agonists and antagonists of the NMDA receptor. This data is essential for designing and interpreting experiments aimed at understanding NMDA receptor pharmacology.
| Compound | Type | Subunit Selectivity | K_i (nM) | IC_50 (nM) | EC_50 (nM) | Reference(s) |
| Agonists | ||||||
| L-Glutamate | Agonist | Non-selective | 2,300 | [5] | ||
| NMDA | Agonist | Non-selective | ||||
| D-Serine | Co-agonist | GluN1 | [1] | |||
| Glycine | Co-agonist | GluN1 | [1] | |||
| Antagonists | ||||||
| Phencyclidine (PCP) | Non-competitive | 746 | [6] | |||
| Ketamine | Non-competitive | [7] | ||||
| Memantine | Non-competitive | 164 | 14,100 | [6][8] | ||
| Amantadine | Non-competitive | [7] | ||||
| CGP 37849 | Competitive | 180 | 4,300 | [8] | ||
| 5,7-DCKA | Competitive (glycine site) | 2,140 | 1,470 | [8] | ||
| (+)-MK-801 | Non-competitive | 530 | [8] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the key components and signaling events upon activation of the NMDA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Glutamate NMDA receptor; GRIN1/GRIN2A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Structure-activity relationships for amino acid transmitter candidates acting at N-methyl-D-aspartate and quisqualate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of NMDA-receptor antagonists on long-term potentiation and hypoxic/hypoglycaemic excitotoxicity in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of D-Glutamic Acid-d5 in Metabolomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, offers a powerful lens to understand cellular physiology and disease states. The accuracy and reliability of metabolomics data heavily depend on the use of appropriate standards and methodologies. Stable isotope-labeled compounds are indispensable tools in this field, enabling precise quantification of metabolites and elucidation of metabolic pathways. D-Glutamic Acid-d5, a deuterated analog of D-glutamic acid, serves as a critical reagent in metabolomics research, primarily as an internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis, particularly in microbial studies.
This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolomics research, aimed at researchers, scientists, and professionals in drug development.
Application 1: Internal Standard for Accurate Quantification of D-Glutamic Acid
The most prominent application of this compound in metabolomics is its use as an internal standard for the accurate and precise quantification of endogenous D-glutamic acid in various biological matrices using isotope dilution mass spectrometry (MS).[1] Due to its structural and chemical similarity to the unlabeled analyte, this compound co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This allows for the correction of variability introduced during sample preparation, extraction, and analysis, leading to highly reliable quantitative data.[2]
Quantitative Data Summary
| Parameter | Value | Reference |
| Product Name | This compound | [1] |
| Molecular Formula | C₅H₄D₅NO₄ | [1] |
| Molecular Weight | 152.2 | [1] |
| Deuterated Purity | ≥99% (d1-d5) | [1] |
| Typical Internal Standard Concentration in Final Extract | 2000 ng/mL | [3] |
| Linearity Range for Glutamic Acid Quantification | 30.9 ng/mL to 22,500 ng/mL | [3][4] |
Experimental Workflow: Quantification of D-Glutamic Acid
Caption: Workflow for D-Glutamic Acid quantification using this compound as an internal standard.
Detailed Experimental Protocol: Quantification of D-Glutamic Acid in Human Plasma
This protocol is adapted from established methods for amino acid analysis in plasma.[3]
1. Materials and Reagents:
-
This compound (Internal Standard)
-
D-Glutamic Acid (for calibration curve)
-
Human Plasma (collected in EDTA tubes)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Milli-Q or equivalent purified water
-
Microcentrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (e.g., C8)
2. Preparation of Stock Solutions and Standards:
-
Internal Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound in Milli-Q water.
-
Calibration Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of D-Glutamic Acid in Milli-Q water.
-
Working Internal Standard Solution (2000 ng/mL): Dilute the internal standard stock solution in the final extraction solvent.
-
Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the calibration standard stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or Milli-Q water) to cover the expected concentration range of D-glutamic acid in the samples.
3. Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of acetonitrile containing 0.1% formic acid.
-
Add the working internal standard solution to achieve a final concentration of 2000 ng/mL of this compound in the extract.[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Transfer the supernatant to a new tube and dilute with acetonitrile to a final concentration of 95%.
-
Purify the extract using a C8 SPE cartridge according to the manufacturer's instructions.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of D-glutamic acid from other matrix components.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
D-Glutamic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The specific m/z values will depend on the instrument and experimental conditions and should be optimized accordingly.)
-
-
5. Data Analysis:
-
Integrate the peak areas for both D-glutamic acid and this compound.
-
Calculate the ratio of the peak area of D-glutamic acid to the peak area of this compound for each sample and calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of D-glutamic acid in the samples by interpolating their peak area ratios on the calibration curve.
Application 2: Metabolic Tracer for Flux Analysis in Microbial Metabolomics
This compound can also be utilized as a metabolic tracer to investigate the synthesis and incorporation of D-glutamic acid into metabolic pathways, particularly in bacteria. D-glutamic acid is a key component of the peptidoglycan cell wall in most bacteria.[1][5] By supplying this compound to bacterial cultures, researchers can trace the metabolic fate of this amino acid and quantify its incorporation into the cell wall. This approach provides valuable insights into bacterial cell wall synthesis, a major target for antimicrobial drug development.[6][7]
Bacterial Peptidoglycan Biosynthesis Pathway
Caption: Simplified pathway of bacterial peptidoglycan biosynthesis showing the incorporation of D-Glutamic Acid.
Experimental Protocol: Metabolic Labeling of Bacterial Peptidoglycan
This protocol provides a general framework for using this compound as a tracer in bacterial cultures.
1. Materials and Reagents:
-
This compound
-
Bacterial strain of interest
-
Appropriate bacterial growth medium
-
Lysozyme
-
Trichloroacetic acid (TCA)
-
Solvents for metabolite extraction (e.g., methanol, chloroform)
-
LC-MS/MS system
2. Bacterial Culture and Labeling:
-
Grow the bacterial strain to the desired growth phase (e.g., mid-logarithmic phase) in its standard growth medium.
-
Prepare a labeling medium by supplementing the standard growth medium with a known concentration of this compound. The optimal concentration should be determined empirically but can range from 10 µM to 1 mM.
-
Pellet the bacterial cells from the initial culture by centrifugation and wash them with a sterile buffer.
-
Resuspend the bacterial pellet in the pre-warmed labeling medium containing this compound.
-
Incubate the culture for a specific period to allow for the incorporation of the labeled amino acid into the peptidoglycan. The labeling time will depend on the bacterial growth rate and the turnover of the cell wall.
3. Peptidoglycan Isolation and Hydrolysis (Simplified):
-
Harvest the labeled bacterial cells by centrifugation.
-
Resuspend the cell pellet in a buffer and treat with lysozyme to digest the cell wall.
-
Precipitate the peptidoglycan fragments using TCA.
-
Wash the pellet to remove contaminants.
-
Hydrolyze the isolated peptidoglycan to release the constituent amino acids (e.g., by acid hydrolysis).
4. LC-MS/MS Analysis:
-
Analyze the hydrolyzed amino acid mixture by LC-MS/MS as described in the previous protocol.
-
Monitor for both unlabeled D-glutamic acid and this compound.
5. Data Analysis:
-
Determine the isotopic enrichment of D-glutamic acid by calculating the ratio of the peak area of this compound to the total peak area of D-glutamic acid (labeled + unlabeled).
-
This isotopic enrichment data can be used to calculate the rate of new peptidoglycan synthesis and to model metabolic fluxes through this pathway.
Conclusion
This compound is a versatile and essential tool in metabolomics research. Its primary application as an internal standard ensures the accuracy and reliability of D-glutamic acid quantification, which is crucial for studies investigating bacterial metabolism, the gut microbiome, and certain disease states. Furthermore, its use as a metabolic tracer offers a powerful method to probe the dynamics of bacterial cell wall biosynthesis, providing valuable information for the development of novel antimicrobial agents. The protocols and data presented here provide a solid foundation for researchers to effectively incorporate this compound into their metabolomics workflows.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. D-glutamic acid and amino sugars as cell wall constituents in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of D-Glutamic Acid in Human Plasma
Abstract
This application note provides a detailed protocol for the sample preparation and quantification of D-glutamic acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method involves protein precipitation, optional solid-phase extraction (SPE) for cleanup, and derivatization to ensure accurate and sensitive detection. This protocol is intended for researchers, scientists, and drug development professionals investigating the role of D-glutamic acid in various physiological and pathological states.
Introduction
D-glutamic acid, the enantiomer of the more common L-glutamic acid, has garnered increasing interest in biomedical research. While L-glutamate is a primary excitatory neurotransmitter, D-glutamate is found in smaller quantities and is associated with specific physiological and pathological processes.[1] It is present in some foods and is also produced by the gut microbiome.[1] Altered plasma levels of D-glutamic acid have been linked to neurological conditions such as mild cognitive impairment and Alzheimer's disease, highlighting the need for robust analytical methods for its quantification in biological matrices.[2]
Plasma presents a complex matrix, with high concentrations of proteins and other endogenous compounds that can interfere with analysis.[3] Therefore, effective sample preparation is critical to remove these interferences and accurately measure D-glutamic acid levels. This protocol details a comprehensive workflow from plasma collection to final analysis.
Materials and Reagents
-
Human plasma collected in K2-EDTA tubes
-
D-Glutamic acid standard
-
Isotopically labeled internal standard (e.g., D-[2,3,3,4,4-D5]glutamic acid)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Trichloroacetic acid (TCA)
-
Ammonium sulfate
-
Water, LC-MS grade
-
Derivatization reagent (e.g., N-(tert-Butoxycarbonyl)-L-cysteine)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Strong Cation Exchange)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Experimental Protocols
Plasma Sample Collection and Storage
Proper sample handling is crucial for accurate results.
-
Collect whole blood in K2-EDTA tubes.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.[4]
-
Transfer the plasma supernatant to a clean polypropylene tube.
-
Store plasma samples at -80°C until analysis to ensure stability.[5]
Sample Preparation
This section details three common methods for plasma sample preparation: protein precipitation, a combination of protein precipitation and solid-phase extraction, and derivatization.
Protein precipitation is a fundamental step to remove the majority of proteins from the plasma sample.[3][6]
-
Acetonitrile (ACN) Precipitation:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard.
-
Add 300 µL of ice-cold ACN (a 3:1 ratio of ACN to plasma).[7]
-
Vortex for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[8]
-
Carefully collect the supernatant for analysis or further processing.
-
-
Trichloroacetic Acid (TCA) Precipitation:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with the internal standard.
-
Add 100 µL of 10% (w/v) TCA solution.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
For cleaner samples and to minimize ion suppression in LC-MS/MS, an optional SPE step can follow protein precipitation.[9] Strong cation exchange cartridges are effective for retaining amino acids.[9][10]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Acidify the supernatant from the protein precipitation step with formic acid (to a final concentration of 0.1%) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute the D-glutamic acid with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.
To enhance the sensitivity and chromatographic separation of D-glutamic acid, a derivatization step is often employed.[11][12] This is particularly necessary for GC-MS analysis to make the amino acid volatile.[13]
-
To the dried eluate from the SPE step (or the dried supernatant from protein precipitation), add the derivatization reagent according to the manufacturer's instructions.
-
Incubate the reaction mixture under the recommended conditions (e.g., temperature and time).
-
After the reaction is complete, the sample is ready for injection into the LC-MS/MS or GC-MS system.
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A chiral column is recommended for separating D- and L-glutamic acid. Alternatively, a derivatization procedure that introduces a chiral center can be used with a standard C18 column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of D-glutamic acid from other isomers and matrix components.
-
Flow Rate: As recommended for the chosen column.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both D-glutamic acid and the internal standard. These transitions should be optimized by infusing the individual standards.
-
Source Parameters: Optimize source temperature, gas flows, and voltages to achieve maximum signal intensity.
-
Quantitative Data
The following table summarizes reported concentrations of glutamic acid in human plasma. It is important to note that most studies do not differentiate between D- and L-isomers unless specifically designed to do so. The concentration of D-glutamic acid is significantly lower than L-glutamic acid.
| Condition | Analyte | Concentration Range (µmol/L) | Notes |
| Healthy Adults | Total Glutamate | 24 - 214 | General reference range.[14] |
| Healthy Adults | Total Glutamate | 40 - 60 | |
| Mild Cognitive Impairment (MCI) | D-Glutamate | Elevated compared to healthy controls | Specific values vary between studies.[2] |
| Alzheimer's Disease (AD) | D-Glutamate | Elevated compared to healthy controls | Specific values vary between studies.[2] |
Visualizations
Glutamate Metabolism Pathway
Glutamate is a central amino acid in metabolism, involved in various biosynthetic and catabolic pathways.[15][16] L-glutamic acid can be converted to D-glutamic acid by the enzyme glutamate racemase, which is primarily found in bacteria.[17]
Caption: Simplified overview of L-glutamic acid metabolism and its relation to D-glutamic acid.
Experimental Workflow
The following diagram illustrates the complete workflow for the analysis of D-glutamic acid in plasma.
References
- 1. Human Metabolome Database: Showing metabocard for D-Glutamic acid (HMDB0003339) [hmdb.ca]
- 2. Plasma d-glutamate levels for detecting mild cognitive impairment and Alzheimer's disease: Machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. [Analysis of amino acids in rat plasma by solid phase extraction-high performance liquid chromatography-electrospray tandem mass spectrometry and the application to radiation injury rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ddtjournal.com [ddtjournal.com]
- 12. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. d-nb.info [d-nb.info]
- 14. Glutamic Acid (Plasma) - Amino Acids 40 Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. The Many Roles of Glutamate in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PathWhiz [smpdb.ca]
Application Note: Derivatization Methods for GC-MS Analysis of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid analysis is a critical tool in various scientific disciplines, including biomedical research, clinical diagnostics, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) offers high resolution and sensitivity for the analysis of complex biological samples. However, the inherent properties of amino acids—low volatility and high polarity—necessitate a derivatization step to convert them into volatile and thermally stable compounds suitable for GC-MS analysis. This application note provides detailed protocols and a comparative overview of the most common derivatization methods for amino acids: silylation, acylation, and alkyl chloroformate derivatization.
Core Derivatization Strategies
The primary goal of derivatization is to replace the active hydrogens in the amino, carboxyl, and side-chain functional groups of amino acids with non-polar moieties. This process increases their volatility and thermal stability, making them amenable to GC separation and subsequent mass spectrometric detection. The three main approaches are:
-
Silylation: This is a widely used technique where active hydrogens are replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Silylating reagents are highly effective but are sensitive to moisture.
-
Acylation: This method involves the introduction of an acyl group, often using fluorinated anhydrides, which can enhance detectability. This is frequently performed as a two-step reaction following esterification of the carboxyl group.
-
Alkyl Chloroformate Derivatization: This is a rapid, one-step method that derivatizes both the amino and carboxyl groups simultaneously in an aqueous medium. It is known for its speed and the stability of the resulting derivatives.
Comparative Quantitative Data
The choice of derivatization method can significantly impact the quantitative performance of the GC-MS analysis. The following table summarizes key performance metrics for the different methods based on published data.
| Derivatization Method | Reagent Example | Reproducibility (RSD) | Dynamic Range (fold) | Linearity (R²) | Key Advantages | Key Disadvantages |
| Silylation | MTBSTFA | 12.9% (classical) | 5 - 63 | Variable | Well-established, good for sugars | Moisture sensitive, potential for multiple derivatives, poorer reproducibility[1][2] |
| Acylation | PFPA/HFBA | 0.49 - 11.10% | Not specified | >0.99 | High sensitivity | Two-step process, potential for racemization at high temperatures[3][4] |
| Alkyl Chloroformate | MCF/ECF | <15% | 8 - 100 | >0.99 | Fast, single-step reaction, good reproducibility, stable derivatives[1][2] | Exothermic reaction, potential for protein/peptide hydrolysis[4] |
Experimental Protocols
Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
This protocol is based on the formation of stable tert-butyldimethylsilyl (TBDMS) derivatives.
Materials:
-
Amino acid standards or dried sample extract
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS)
-
Acetonitrile (ACN) or Pyridine
-
Heating block or oven
-
GC vials
Protocol:
-
Place the dried amino acid sample (e.g., 50 µL of a 91 µg/mL solution) into a GC vial[5].
-
Add 70 µL of MTBSTFA w/ 1% t-BDMCS and 30 µL of pyridine[6]. Alternatively, for a different matrix, add 100 µL of neat MTBSTFA followed by 100 µL of acetonitrile[5].
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 90-100°C for 2-4 hours to ensure complete derivatization[5][6]. For example, increasing the reaction time can improve the response for tryptophan[7].
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Two-Step Acylation/Esterification
This protocol involves an initial esterification of the carboxylic acid group followed by acylation of the amino and other functional groups.
Materials:
-
Dried amino acid sample
-
2M HCl in Methanol
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (EA)
-
Heating block
-
Nitrogen evaporator
-
GC vials
Protocol:
-
Esterification: Add 1 mL of 2M HCl in methanol to the dried sample.
-
Heat at 70°C for 60 minutes.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Acylation: Reconstitute the sample in 100 µL of ethyl acetate.
-
Add 50 µL of pentafluoropropionic anhydride (PFPA).
-
Heat at 60°C for 30 minutes.
-
Evaporate the reagents to dryness under a stream of nitrogen.
-
Reconstitute the final derivative in a suitable solvent (e.g., toluene or ethyl acetate) for GC-MS analysis.
Alkyl Chloroformate Derivatization (using Methyl Chloroformate - MCF)
This is a rapid, one-step derivatization performed in an aqueous/organic biphasic system.
Materials:
-
Aqueous amino acid sample
-
1 M Sodium Hydroxide (NaOH)
-
Pyridine
-
Methanol
-
Methyl Chloroformate (MCF)
-
Chloroform
-
50 mM Sodium Bicarbonate (NaHCO₃)
-
Vortex mixer
-
Microcentrifuge tubes
Protocol:
-
Resuspend the dried sample in 200 µL of 1 M NaOH[1].
-
Add 34 µL of pyridine and 167 µL of methanol[1].
-
Add 20 µL of MCF and vortex vigorously for 30 seconds.
-
Add another 20 µL of MCF and vortex again for 30 seconds.
-
Extraction: To separate the derivatives, add 400 µL of chloroform and vortex for 10 seconds[1].
-
Add 400 µL of 50 mM NaHCO₃ and vortex for an additional 10 seconds to quench the reaction and wash the organic phase[1].
-
Centrifuge to separate the layers.
-
Carefully transfer the lower chloroform layer containing the derivatized amino acids for GC-MS analysis.
Method Selection and Conclusion
The optimal derivatization strategy depends on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.
-
Silylation is a classic and effective method, but its sensitivity to moisture requires anhydrous conditions for optimal results[8]. The TBDMS derivatives formed by MTBSTFA are more stable than TMS derivatives[8].
-
Acylation is a robust two-step method that can yield highly sensitive derivatives, which is particularly useful for trace analysis. However, care must be taken to avoid racemization[3][4].
-
Alkyl Chloroformate derivatization stands out for its speed, simplicity, and high reproducibility[1][2]. Its ability to be performed in an aqueous medium simplifies sample preparation.
This application note provides a foundation for selecting and implementing a suitable derivatization protocol for GC-MS analysis of amino acids. Optimization of reaction conditions for specific sample matrices and target analytes is recommended to achieve the best analytical performance.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 7. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.cn]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Application Notes and Protocols: D-Glutamic Acid-d5 for Studying Gut Microbiota and D-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-amino acids (D-AAs), the enantiomers of the more common L-amino acids, are increasingly recognized for their significant roles in the complex interplay between the host and gut microbiota. Produced by bacteria and present in certain foods, D-AAs are key components of bacterial cell walls (peptidoglycan) and act as signaling molecules within the gut ecosystem and along the gut-brain axis.[1][2][3] D-Glutamic acid, in particular, is a crucial constituent of peptidoglycan in many bacterial species.[3][4] The use of stable isotope-labeled compounds, such as D-Glutamic Acid-d5, provides a powerful tool to trace the metabolic fate of D-glutamate within the gut microbiota, quantify its abundance, and elucidate its role in microbial physiology and host-microbe interactions. These insights are invaluable for understanding gut health, dysbiosis, and for the development of novel therapeutic strategies.
Applications of this compound
This compound serves two primary purposes in the study of gut microbiota and D-amino acids:
-
Internal Standard for Accurate Quantification: Due to its chemical identity with endogenous D-Glutamic acid but distinct mass, this compound is an ideal internal standard for mass spectrometry-based quantification (LC-MS/MS or GC-MS). This allows for precise measurement of D-Glutamic acid concentrations in complex biological matrices like fecal samples, intestinal contents, and bacterial cultures.
-
Metabolic Tracer for Stable Isotope Probing (SIP): By introducing this compound into a microbial community (in vitro or in vivo), researchers can track the incorporation of the deuterium-labeled glutamate into bacterial biomass, particularly the peptidoglycan of the cell wall.[5][6][7][8] This enables the identification of bacteria that actively utilize D-glutamate and the study of cell wall synthesis and remodeling dynamics.
Quantitative Data on D-Amino Acids in the Gut
The following tables summarize quantitative data on D-amino acid concentrations found in the gut environment from various studies. This data highlights the physiological relevance of D-amino acids and provides a baseline for experimental design.
Table 1: Concentration of D-Glutamate and Other D-Amino Acids in Murine and Human Gut Environments
| D-Amino Acid | Sample Type | Organism | Concentration (nmol/g) | Reference |
| D-Glutamate | Small Intestine Contents | Mouse | Up to 2 | [1] |
| D-Glutamate | Cecum Contents | Mouse | Up to 500 | [1] |
| D-Glutamate | Feces | Mouse | Up to 300 | [1] |
| D-Glutamate | Feces | Human | 10 - 800 | [1] |
| D-Alanine | Feces | Human | 10 - 800 | [1] |
| D-Aspartate | Feces | Human | 10 - 800 | [1] |
| D-Serine | Feces | Human | 10 - 800 | [1] |
| D-Proline | Feces | Human | 10 - 800 | [1] |
| D-Leucine | Feces | Human | 10 - 800 | [1] |
| D-Lysine | Feces | Human | 10 - 800 | [1] |
Table 2: D-Amino Acid Production by Isolated Gut Bacteria
| Bacterial Phylum | D-Amino Acid Production | Key Findings | Reference |
| Gram-positive bacteria | High | Produce significantly more D-alanine (up to 4 mM in culture) compared to Gram-negative bacteria. | [1] |
| Gram-negative bacteria | Lower | Produce lower total amounts of D-amino acids (D-alanine up to 0.87 mM in culture). | [1] |
Experimental Protocols
Protocol 1: Quantification of D-Glutamic Acid in Fecal Samples using this compound as an Internal Standard
This protocol outlines the use of this compound for the accurate quantification of D-Glutamic acid in fecal samples by LC-MS/MS.
Materials:
-
Fecal samples (lyophilized)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Centrifuge tubes
-
Bead beater
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a chiral column
Procedure:
-
Sample Preparation:
-
Weigh 50 mg of lyophilized fecal sample into a 2 mL centrifuge tube containing sterile grinding beads.
-
Add 1 mL of ice-cold 80% methanol containing a known concentration of this compound (e.g., 1 µM).
-
Homogenize the sample using a bead beater for 5 minutes at 4°C.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a chiral LC column to separate D- and L-glutamic acid.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid and acetonitrile or methanol with 0.1% formic acid.
-
Set up the mass spectrometer to monitor the specific mass transitions for both D-Glutamic acid and this compound in Multiple Reaction Monitoring (MRM) mode.
-
D-Glutamic acid: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding shifted mass transition.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the endogenous D-Glutamic acid and the this compound internal standard.
-
Calculate the concentration of D-Glutamic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of D-Glutamic acid and a fixed concentration of this compound.
-
Protocol 2: Stable Isotope Probing of Gut Microbiota with this compound
This protocol describes a general workflow for a tracer study to identify gut bacteria that incorporate exogenous D-Glutamic acid. This method is adapted from protocols for other labeled D-amino acids.[5][6][9]
Materials:
-
Anaerobic chamber
-
Bacterial growth medium (e.g., Brain Heart Infusion broth)
-
This compound
-
Fecal slurry or isolated bacterial strains
-
Phosphate-buffered saline (PBS)
-
Enzymes for cell wall digestion (e.g., lysozyme, mutanolysin)
-
LC-MS/MS system
Procedure:
-
In Vitro Labeling:
-
Prepare an anaerobic bacterial growth medium.
-
Supplement the medium with a known concentration of this compound (e.g., 1 mM).
-
Inoculate the medium with a fresh fecal slurry or a pure culture of a gut bacterium.
-
Incubate under anaerobic conditions for a defined period (e.g., 24-48 hours).
-
Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Peptidoglycan Extraction and Hydrolysis (Simplified):
-
Resuspend the bacterial pellet in a lysis buffer containing cell wall digesting enzymes.
-
Incubate to break down the peptidoglycan.
-
Hydrolyze the resulting peptidoglycan fragments into their constituent amino acids using strong acid (e.g., 6M HCl) at 100°C for 24 hours.
-
Neutralize the hydrolysate.
-
-
LC-MS/MS Analysis for Isotope Incorporation:
-
Analyze the amino acid hydrolysate by LC-MS/MS.
-
Monitor for the presence of both unlabeled D-Glutamic acid and this compound.
-
The detection of a significant peak for this compound indicates its incorporation into the bacterial cell wall.
-
-
Identification of Labeled Bacteria (for mixed communities):
-
For mixed microbial communities from fecal slurries, techniques like fluorescence-activated cell sorting (FACS) combined with 16S rRNA gene sequencing can be used to sort and identify the bacteria that have incorporated a fluorescently tagged D-amino acid analog. While this protocol uses a deuterated version, a similar experimental design with a fluorescent D-glutamic acid analog could be employed for identification.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Gut-Brain Axis Signaling of D-Glutamic Acid.
Caption: Workflow for D-Glutamic Acid Quantification.
Caption: Stable Isotope Probing (SIP) Workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Gut Microbiome Modulation of Glutamate Dynamics: Implications for Brain Health and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of D-glutamic acid in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of D-glutamic acid in cerebrospinal fluid (CSF). The accurate measurement of this D-amino acid is of growing interest in neuroscience research and drug development due to its potential role as a biomarker and modulator of neuronal function, particularly in the context of neurological disorders.
Introduction
D-glutamic acid, the enantiomer of the primary excitatory neurotransmitter L-glutamic acid, has traditionally been considered to have a limited biological role in mammals. However, emerging evidence suggests its presence and functional significance in the central nervous system (CNS). D-glutamic acid can modulate N-methyl-D-aspartate (NMDA) receptor activity, a key receptor involved in synaptic plasticity, learning, and memory.[1][2] Altered levels of D-amino acids, including D-glutamic acid, in the CSF have been implicated in the pathophysiology of various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.[1][3][4] Therefore, the precise and reliable quantification of D-glutamic acid in CSF is crucial for advancing our understanding of its physiological and pathological roles and for the development of novel therapeutic strategies.
Quantitative Data Summary
The concentration of D-glutamic acid in CSF is significantly lower than its L-enantiomer. Alterations in its levels have been observed in several neurological conditions. The following table summarizes available quantitative data for D-glutamic acid and total glutamate in human CSF.
| Analyte | Condition | CSF Concentration (µmol/L) | Reference/Notes |
| D-glutamic acid | Healthy Controls | ~0.05 - 0.1 | Baseline physiological range. |
| Alzheimer's Disease | Elevated | May be associated with disease pathology.[5] | |
| Schizophrenia | Altered | Findings can be variable across studies. | |
| Total Glutamate | Healthy Controls | 1.23 - 2.17 | Represents the combined concentration of L- and D-glutamate.[6] |
| Alzheimer's Disease | Significantly Higher | Elevated CSF glutamate may reflect increased glutamatergic activity.[3][4] | |
| Parkinson's Disease | Inconclusive | Results on CSF amino acid levels in PD patients are varied.[7] | |
| Bacterial Meningitis | Markedly Increased | A prolonged increase may predict poor clinical outcome.[8] | |
| Multiple Sclerosis (acute) | Significantly Elevated | [9] | |
| Viral Meningitis | Significantly Elevated | [9] |
Experimental Protocols
The accurate quantification of D-glutamic acid in CSF requires sensitive and specific analytical methods to distinguish it from the much more abundant L-glutamic acid. The most common and reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) following chiral derivatization.
Protocol 1: Quantification of D-glutamic acid in CSF by LC-MS/MS with Chiral Derivatization
This protocol describes the quantification of D-glutamic acid in human CSF using LC-MS/MS following derivatization with Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), a chiral derivatization agent.[10][11]
1. Materials and Reagents:
-
D-glutamic acid standard
-
L-glutamic acid standard
-
Isotopically labeled D-glutamic acid (e.g., D-[2H5]glutamic acid) as an internal standard (IS)
-
Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Sodium bicarbonate buffer (1 M)
-
Human CSF samples (collected and stored at -80°C)
2. CSF Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
Vortex the samples gently to ensure homogeneity.
-
To 50 µL of CSF, add 10 µL of the internal standard solution (e.g., 1 µM D-[2H5]glutamic acid).
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.
3. Chiral Derivatization:
-
Reconstitute the dried extract in 20 µL of 1 M sodium bicarbonate buffer.
-
Add 20 µL of 1% L-FDLA in acetone.
-
Incubate the mixture at 37°C for 30 minutes in a water bath.[12]
-
After incubation, add 10 µL of 2 M HCl to stop the reaction.
-
Add 150 µL of acetonitrile, vortex, and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an LC-MS vial for analysis.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-50% B
-
15-17 min: 50-95% B
-
17-20 min: 95% B
-
20-21 min: 95-10% B
-
21-25 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D/L-glutamic acid-FDLA: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument).
-
D-[2H5]glutamic acid-FDLA (IS): Precursor ion (m/z) -> Product ion (m/z).
-
5. Data Analysis and Quantification:
-
Generate a calibration curve using standard solutions of D-glutamic acid of known concentrations (e.g., 0.01 to 1 µmol/L) prepared and derivatized in the same manner as the CSF samples.
-
The concentration of D-glutamic acid in the CSF samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of D-glutamic acid in CSF.
Caption: Experimental workflow for D-glutamic acid quantification in CSF.
Signaling Pathway: D-glutamic acid Modulation of NMDA Receptor
D-glutamic acid, along with D-serine, can act as a co-agonist at the glycine binding site (GluN1 subunit) of the NMDA receptor, thereby modulating its activity.[2]
Caption: D-glutamic acid modulation of the NMDA receptor signaling pathway.
Conclusion
The quantification of D-glutamic acid in CSF is a valuable tool for investigating the pathophysiology of neurological disorders and for the development of novel therapeutics. The detailed LC-MS/MS protocol provided here offers a reliable and sensitive method for this purpose. Further research into the specific roles of D-glutamic acid in the CNS is warranted and may lead to the identification of new biomarkers and therapeutic targets.
References
- 1. Analysis of chiral amino acids in cerebrospinal fluid samples linked to different stages of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino Acid Analysis, Cerebral Spinal Fluid (CSF) | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 3. Glutamate and other CSF amino acids in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated Glutamate and Glutamine Levels in the Cerebrospinal Fluid of Patients With Probable Alzheimer's Disease and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Glutamic Acid-d5 Internal Standard Concentration
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Glutamic Acid-d5 as an internal standard (IS) in quantitative mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
This compound is a stable isotope-labeled (SIL) version of D-Glutamic acid. It is considered an ideal internal standard because it has nearly identical chemical and physical properties to the unlabeled analyte of interest (D-Glutamic Acid). It is used in quantitative analysis to correct for variability that can occur during sample preparation, injection, chromatography, and detection. By adding a known and constant amount of this compound to all samples, calibration standards, and quality controls, the ratio of the analyte's response to the IS response is used for quantification. This ratio helps to mitigate the impact of issues like analyte loss during extraction and matrix effects, thereby improving the accuracy and precision of the results.
Q2: How do I determine the optimal concentration for my this compound internal standard?
There is no single universal concentration for an internal standard; it must be empirically determined for each specific assay. The goal is to find a concentration that provides a stable and reproducible signal without interfering with the analyte measurement. A common practice is to select a concentration that produces a response similar to the analyte response at a key point on the calibration curve, such as the mid-point or a medically relevant concentration. The ideal concentration should be high enough to be measured with good precision but not so high that it saturates the detector or causes ion suppression.
Q3: What are the signs of a suboptimal internal standard concentration?
Signs of a suboptimal IS concentration can manifest in several ways:
-
High Variability in IS Response: If the peak area of this compound varies significantly across samples in an analytical run (e.g., outside of a ±50% range of the mean response), it could indicate an issue. This variability can be caused by inconsistent sample preparation, instrument drift, or matrix effects.
-
Poor Assay Precision: High coefficients of variation (%CV) for quality control (QC) samples can indicate that the IS is not adequately compensating for analytical variability.
-
Non-linear Calibration Curve: An improperly chosen IS concentration can sometimes contribute to non-linearity in the calibration curve, especially if there is cross-signal contribution between the analyte and the IS.
-
Analyte Signal Suppression: If the IS concentration is too high, it can compete with the analyte for ionization in the mass spectrometer's source, leading to suppression of the analyte signal and reduced sensitivity.
Q4: How does the sample matrix affect the performance of the this compound internal standard?
The sample matrix consists of all components in the sample other than the analyte of interest. These components can co-elute with the analyte and IS, causing "matrix effects" that either suppress or enhance the ionization process in the mass spectrometer. This can lead to inaccurate quantification.
A well-chosen SIL internal standard like this compound is the best tool to combat matrix effects. Because it is structurally and chemically almost identical to the analyte, it is affected by the matrix in the same way. Therefore, any suppression or enhancement of the signal should affect both the analyte and the IS to a similar degree. By using the peak area ratio for quantification, the variability introduced by the matrix effect is normalized, leading to more accurate and precise results.
Q5: What should I do if I observe significant variability in the this compound signal?
Investigating the root cause of IS variability is crucial.
-
Review Sample Preparation: Ensure consistent and precise addition of the IS to all samples. Inconsistent pipetting is a common source of error. The IS should be added as early as possible in the sample preparation workflow to account for variability in all subsequent steps.
-
Check for Matrix Effects: Analyze the IS response in different lots of the biological matrix to see if the variability is matrix-dependent.
-
Assess Instrument Performance: A sudden drop or drift in the IS signal across an analytical batch could point to an instrument issue, such as a dirty ion source or detector fatigue.
-
Evaluate for Crosstalk: Ensure that there is no significant contribution from the analyte to the IS signal and vice-versa. The mass difference between this compound and the native analyte should be sufficient to be resolved by the mass spectrometer.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration
This protocol outlines a systematic approach to determine the ideal working concentration of this compound for a quantitative LC-MS/MS assay.
1. Preparation of Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of D-Glutamic Acid in an appropriate solvent (e.g., water or methanol).
-
IS Stock: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
2. Preparation of Working Solutions:
-
From the analyte stock, prepare a series of working solutions for the calibration curve (e.g., covering a range from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ)).
-
From the IS stock, prepare a series of IS working solutions at different concentrations (e.g., 1 ng/mL, 5 ng/mL, 10 ng/mL, 50 ng/mL, 100 ng/mL).
3. Sample Preparation and Spiking:
-
Aliquot the blank biological matrix (e.g., plasma, urine) into a set of tubes for each IS concentration to be tested.
-
Spike the matrix with the analyte working solutions to create your calibration curve samples.
-
For each IS concentration being tested, add a fixed volume of the corresponding IS working solution to each calibration curve sample.
-
Perform your standard sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Evaporate and reconstitute the samples in the final mobile phase.
4. LC-MS/MS Analysis:
-
Analyze the prepared samples for each tested IS concentration.
-
For each run, acquire the peak areas for both the analyte and the internal standard.
5. Data Analysis:
-
For each IS concentration, calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio versus the analyte concentration to generate a calibration curve.
-
Evaluate the linearity (R²) of the curve for each IS concentration.
-
Assess the precision and accuracy of QC samples at each IS concentration.
-
Examine the absolute peak area of the IS across all samples. The ideal concentration will show a consistent IS peak area and provide the best linearity, accuracy, and precision for the calibration curve.
Data Presentation
The following tables represent example data from an experiment to optimize the internal standard concentration.
Table 1: Evaluation of IS Peak Area Consistency
| Analyte Conc. (ng/mL) | IS Peak Area (at 1 ng/mL IS) | IS Peak Area (at 10 ng/mL IS) | IS Peak Area (at 100 ng/mL IS) |
| 1 | 48,500 | 510,200 | 4,950,000 |
| 5 | 51,200 | 505,800 | 5,100,000 |
| 10 | 49,800 | 499,500 | 5,050,000 |
| 50 | 50,100 | 512,300 | 4,980,000 |
| 100 | 48,900 | 508,100 | 5,120,000 |
| %CV | 2.5% | 1.1% | 1.6% |
In this example, the 10 ng/mL concentration shows the lowest variability (%CV) in the IS peak area.
Table 2: Impact of IS Concentration on Calibration Curve Linearity
| IS Concentration | Calibration Curve Range (ng/mL) | Linearity (R²) |
| 1 ng/mL | 1 - 100 | 0.991 |
| 10 ng/mL | 1 - 100 | 0.999 |
| 100 ng/mL | 1 - 100 | 0.998 |
The 10 ng/mL IS concentration provides the best linearity for the calibration curve.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Decision tree for troubleshooting IS variability.
Caption: How an IS compensates for matrix effects.
Technical Support Center: Deuterated Internal Standards in Mass Spectrometry
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems observed with deuterated internal standards in LC-MS/MS analysis?
A1: The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the solvent or matrix.[1][2][3]
-
Chromatographic Shifts: The deuterated standard exhibiting a different retention time than the native analyte, which can lead to differential matrix effects.[1][4][5]
-
Chemical Purity: The presence of unlabeled analyte as an impurity in the deuterated internal standard material.[6]
-
In-source Loss of Deuterium: The loss of the deuterium label within the mass spectrometer's ion source.[2]
-
Differential Matrix Effects: The analyte and the internal standard are affected differently by matrix components, even with co-elution.[1][4][7]
Q2: What is the "isotope effect" and how does it affect my results?
A2: The deuterium isotope effect refers to the change in physicochemical properties of a molecule when hydrogen is replaced by deuterium.[1] This can lead to differences in lipophilicity and acidity between the analyte and the deuterated internal standard.[1][7] In liquid chromatography, this can manifest as a slight difference in retention time, which may cause the analyte and the internal standard to experience varying degrees of ion suppression or enhancement from co-eluting matrix components.[1][4][5]
Q3: Why is my deuterated internal standard showing a different retention time than the analyte?
A3: A difference in retention time between a deuterated internal standard and the corresponding analyte is often due to the deuterium isotope effect. The substitution of hydrogen with the heavier deuterium isotope can alter the molecule's interaction with the stationary phase of the chromatography column, leading to a slight separation.[1][5]
Q4: What is isotopic back-exchange and how can I prevent it?
A4: Isotopic back-exchange is the process where deuterium atoms on the internal standard are replaced by protons from the surrounding environment, such as the sample matrix or mobile phase.[3][8] This can compromise the accuracy of quantification. To minimize this, ensure that deuterium labels are placed on stable, non-exchangeable positions within the molecule. Avoid placing labels on heteroatoms like oxygen or nitrogen.[3] Using aprotic solvents and controlling the pH of the solutions can also help mitigate back-exchange.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for the Internal Standard
Symptoms:
-
The peak for the deuterated internal standard is broad, tailing, or split.
-
Inconsistent peak shapes across a batch of samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Instability | Investigate the stability of the deuterium label in your sample matrix and mobile phase. Consider if back-exchange is occurring. |
| Chromatographic Conditions | Optimize the chromatographic method to improve peak shape. This may include adjusting the mobile phase composition, gradient, or column temperature. |
| Impurity in the Standard | The deuterated standard may contain impurities. Verify the purity of the standard using a high-resolution mass spectrometer if available. |
Issue 2: Inaccurate Quantification and High Variability
Symptoms:
-
The calculated concentrations of the analyte are inconsistent and show high standard deviations.
-
The analyte-to-internal standard area ratio is not constant across calibration standards.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | A slight difference in retention time between the analyte and the deuterated internal standard can cause them to be affected differently by ion suppression or enhancement.[1][4] Consider using a 13C or 15N labeled internal standard as they are less prone to chromatographic separation.[2][5] |
| Isotopic Back-Exchange | The loss of deuterium can lead to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration. Evaluate the stability of the label. |
| Presence of Unlabeled Analyte | If the deuterated internal standard contains the unlabeled analyte as an impurity, it will contribute to the analyte's signal, leading to inaccurate results.[6] Assess the purity of the internal standard. |
| Non-linear Response | The detector response may not be linear across the concentration range. Ensure your calibration curve is linear and covers the expected concentration range of your samples. |
Experimental Protocols
Protocol 1: Assessing for Differential Matrix Effects
Objective: To determine if the analyte and the deuterated internal standard are experiencing different matrix effects.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the initial mobile phase or a clean solvent.
-
Set B (Matrix Extract): Spike the analyte and the deuterated internal standard into an extracted blank matrix sample (a sample of the same matrix as your study samples but without the analyte).
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Calculate the matrix effect (ME):
-
ME (%) = (Peak Area in Matrix Extract / Peak Area in Neat Solution) * 100
-
-
Compare the ME for the analyte and the internal standard. A significant difference in the ME values suggests the presence of differential matrix effects.
Protocol 2: Evaluating the Stability of the Deuterated Label
Objective: To assess if isotopic back-exchange is occurring.
Methodology:
-
Incubate the deuterated internal standard in the sample matrix under the same conditions as your sample preparation procedure (e.g., time, temperature, pH).
-
Analyze the incubated sample by LC-MS/MS.
-
Monitor for the appearance of the unlabeled analyte. The presence of a peak at the retention time and m/z of the unlabeled analyte indicates that back-exchange has occurred. A 28% increase in the nonlabeled compound was observed after incubating a deuterated compound in plasma for one hour in one study.[1]
Visual Guides
Below are diagrams to help visualize common issues and troubleshooting workflows.
Caption: A troubleshooting flowchart for inaccurate quantification.
Caption: Differential matrix effects due to chromatographic shifts.
References
- 1. waters.com [waters.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. myadlm.org [myadlm.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting matrix effects in D-Glutamic Acid-d5 LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to matrix effects in the LC-MS analysis of D-Glutamic Acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[2] This interference can lead to two primary phenomena:
-
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially false-negative results. This is the more common effect.[1][2]
-
Ion Enhancement: An increase in the analyte signal, which can lead to an overestimation of the analyte's concentration.
For this compound, which is often used as an internal standard, uncorrected matrix effects can severely compromise the accuracy and precision of the quantification of endogenous D-Glutamic Acid.
Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[3] Because the composition of biological samples can vary significantly from one to the next, the extent of ion suppression or enhancement can also fluctuate, leading to inconsistent results.[4] If your calibration curves are non-linear or the precision between replicate injections of different samples is poor, it is highly probable that matrix effects are a contributing factor.
Q3: What are the most common sources of matrix effects when analyzing this compound in plasma samples?
A3: In plasma samples, phospholipids are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI).[5][6][7] These molecules are highly abundant in biological membranes and can co-elute with polar analytes like D-Glutamic Acid.[5] Other potential sources of interference include salts, endogenous metabolites, and administered drugs or their metabolites.[8]
Q4: How can I assess whether my this compound analysis is being affected by matrix effects?
A4: There are two primary experimental methods to evaluate matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer post-column. A blank, extracted matrix sample is then injected onto the LC system. Any dips or peaks in the baseline signal of the infused standard indicate regions of ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This quantitative approach compares the peak area of this compound in a neat solution to the peak area of the analyte spiked into an extracted blank matrix sample. A lower peak area in the matrix sample indicates ion suppression, while a higher area suggests enhancement.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
This is a common symptom of significant ion suppression.
Troubleshooting Workflow:
A workflow for troubleshooting low signal intensity.
Possible Causes and Solutions:
| Cause | Solution |
| Co-elution with Phospholipids | Implement a sample preparation method specifically designed to remove phospholipids. Protein precipitation alone is often insufficient.[5] Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for a cleaner sample extract. |
| High Salt Concentration in the Sample | Ensure that the final sample injected into the LC-MS system has a low salt concentration. High salt concentrations can suppress the ESI signal. Dilute the sample if possible without compromising the limit of detection. |
| Poor Chromatographic Resolution | Modify the LC method to better separate this compound from the interfering matrix components. This can involve adjusting the gradient profile, changing the mobile phase composition, or switching to a different column chemistry, such as HILIC, which can be effective for polar analytes. |
Issue 2: Inconsistent Retention Time and Poor Peak Shape for this compound
Shifting retention times and distorted peak shapes (e.g., tailing, fronting, or splitting) can indicate a variety of issues, some of which are related to matrix effects.[9][10]
Troubleshooting Workflow:
A decision tree for addressing peak shape and retention time issues.
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination | Repeated injections of insufficiently cleaned biological samples can lead to a buildup of matrix components on the column, affecting its performance.[9] Implement a robust column washing procedure after each analytical batch. If the problem persists, the column may need to be replaced. |
| Sample Solvent Mismatch | Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can cause peak distortion.[11] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent. |
| In-source Cyclization | Glutamic acid can undergo in-source cyclization to form pyroglutamic acid, which can lead to peak tailing or the appearance of a shoulder peak.[12][13] This is influenced by the ion source temperature and other MS parameters. Optimizing these settings can help minimize this artifact. While this compound is an internal standard, significant and variable cyclization can still impact accurate quantification if it differs from the native analyte. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for mitigating matrix effects. Below is a summary of common techniques and their expected effectiveness in reducing matrix interferences for this compound analysis in plasma.
| Sample Preparation Technique | Principle | Effectiveness in Removing Phospholipids | Effectiveness in Removing Salts | Relative Cost | Throughput |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Low to Moderate | Low | Low | High |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | High | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | High | High | High | Moderate to High |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
This protocol provides a method for quantifying the extent of ion suppression or enhancement.
-
Prepare a Neat Standard Solution: Dissolve this compound in a pure solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 100 ng/mL).
-
Prepare a Blank Matrix Extract: Extract a blank plasma sample (containing no this compound) using your established sample preparation protocol.
-
Spike the Blank Matrix Extract: Add this compound to the blank matrix extract to achieve the same final concentration as the neat standard solution.
-
Analyze Samples: Inject both the neat standard solution and the spiked matrix extract into the LC-MS system and record the peak areas for this compound.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a more rigorous method for sample cleanup to minimize matrix effects.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution (containing this compound). Add 400 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Monitoring phospholipids for assessment of matrix effects in a liquid chromatography-tandem mass spectrometry method for hydrocodone and pseudoephedrine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospholipid-based matrix effects in LC-MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. zefsci.com [zefsci.com]
- 11. halocolumns.com [halocolumns.com]
- 12. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]
Preventing deuterium-hydrogen exchange in D-Glutamic Acid-d5 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of D-Glutamic Acid-d5 solutions to prevent deuterium-hydrogen (D-H) exchange. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the isotopic purity of my this compound stock solution over time. What is causing this?
A1: The loss of isotopic purity in this compound is primarily due to deuterium-hydrogen (D-H) exchange at the carbon backbone (Cα, Cβ, and Cγ positions). This exchange is catalyzed by the presence of acid or, more significantly, base in the solution. The protons from the solvent (e.g., water) can replace the deuterium atoms on the glutamic acid molecule. The rate of this exchange is highly dependent on the pH and temperature of the solution.
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: this compound is deuterated at the 2, 3, 3, 4, and 4 positions. The deuterium at the α-carbon (position 2) is the most susceptible to exchange, a process that can be catalyzed by both acid and base, often accelerated by heat. The deuteriums on the β and γ carbons (positions 3 and 4) are generally more stable but can also exchange under harsh conditions (e.g., very high pH or temperature). The deuterium on the amine and carboxylic acid groups are labile and will rapidly exchange with protons in any protic solvent; this is expected and generally not a concern for maintaining the isotopic purity of the carbon backbone.
Q3: How does pH affect the stability of the carbon-bound deuteriums?
A3: The stability of the carbon-bound deuteriums is significantly influenced by pH.
-
Alkaline conditions (high pH/pD): Base-catalyzed exchange is the primary pathway for the loss of deuterium from the carbon backbone, especially at the α-position. The exchange rate increases dramatically with increasing pH.
-
Acidic conditions (low pH/pD): Acid-catalyzed exchange also occurs but is generally much slower than base-catalyzed exchange. The minimum rate of D-H exchange for amino acids is typically observed around pH 2.5.
-
Neutral conditions (pH ~7): While slower than in alkaline conditions, D-H exchange can still occur at a noticeable rate over time, especially with prolonged storage or elevated temperatures.
Q4: What is the impact of temperature on D-H exchange?
A4: Higher temperatures significantly accelerate the rate of D-H exchange at all pH levels. To maintain the isotopic integrity of your this compound solutions, it is crucial to store them at low temperatures and avoid heating unless absolutely necessary for an experimental step. For long-term storage, freezing the solution is the most effective method to halt D-H exchange.
Q5: I need to prepare a stock solution of this compound for use as an internal standard in LC-MS. What is the recommended procedure?
A5: To prepare a stable stock solution, it is critical to control the pH and temperature. The following is a recommended procedure:
-
Solvent Selection: Use a high-purity, aprotic solvent if your experimental workflow allows. If an aqueous solution is necessary, use D₂O to create a deuterated buffer at the desired pD. If using H₂O is unavoidable, prepare a buffer with a pH around 2.5 to minimize the exchange rate.
-
Dissolution: Dissolve the solid this compound in the chosen chilled solvent. Gentle vortexing or sonication in a cold bath can be used to aid dissolution. Avoid heating.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or, for optimal long-term stability, at -80°C.
Q6: How can I check the isotopic purity of my this compound solution?
A6: The isotopic enrichment of your this compound solution can be determined using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the mass distribution of the deuterated compound and calculate the percentage of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the residual proton signals at the deuterated positions, allowing for a calculation of the deuterium incorporation. For highly deuterated compounds, ²H (Deuterium) NMR is a more direct and quantitative method to determine the deuterium enrichment at each specific position.
Data Presentation: Estimated Stability of Carbon-Bound Deuterium
Table 1: Estimated Half-Life of α-Deuterium as a Function of pH at 25°C
| pH/pD | Estimated Half-Life (t½) | Stability |
| 2.5 | > 1 year | Very High |
| 4.0 | Months to a year | High |
| 7.0 | Weeks to months | Moderate |
| 9.0 | Days to weeks | Low |
| 11.0 | Hours to days | Very Low |
Table 2: Estimated Half-Life of α-Deuterium as a Function of Temperature at pH 7.0
| Temperature | Estimated Half-Life (t½) | Stability |
| 4°C | Months to > 1 year | High |
| 25°C | Weeks to months | Moderate |
| 37°C | Days to weeks | Low |
| 50°C | Hours to days | Very Low |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for LC-MS
Objective: To prepare a 1 mg/mL stock solution of this compound in an aqueous buffer with minimized potential for D-H exchange.
Materials:
-
This compound (solid)
-
High-purity water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Sterile, single-use microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare a 0.1% formic acid solution in high-purity water. This will result in a pH of approximately 2.7, which is near the point of minimum D-H exchange.
-
Chill the 0.1% formic acid solution to 4°C.
-
Weigh the required amount of this compound solid in a sterile tube.
-
Add the chilled 0.1% formic acid solution to the solid to achieve a final concentration of 1 mg/mL.
-
Vortex the solution at low speed until the solid is completely dissolved. If necessary, briefly sonicate the tube in an ice-water bath.
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -80°C.
Protocol 2: Quantification of Deuterium Enrichment using Quantitative NMR (qNMR)
Objective: To determine the percentage of deuterium enrichment at the carbon positions of this compound using ¹H NMR.
Materials:
-
This compound solution
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Internal standard with a known concentration and a signal in a clean region of the spectrum (e.g., maleic acid)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately prepare a solution of the this compound and the internal standard in D₂O.
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is used to allow for full relaxation of the protons, which is crucial for accurate integration.
-
Integrate the signal of the internal standard and the residual proton signals at the 2, 3, and 4 positions of glutamic acid.
-
Calculate the concentration of the residual protons at each position relative to the known concentration of the internal standard.
-
The deuterium enrichment at each position is calculated as: %D = (1 - (moles of residual H / theoretical moles of H at that position)) * 100
Visualizations
Caption: Factors influencing deuterium-hydrogen exchange in this compound solutions.
Caption: Recommended workflow for preparing and storing this compound solutions.
Technical Support Center: Separation of D- and L-Glutamic Acid
Welcome to the technical support center for the chiral resolution of glutamic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the successful separation of D- and L-glutamic acid enantiomers.
Method Selection Workflow
Choosing the appropriate separation method depends on the scale, required purity, and available equipment. The following workflow provides a general decision-making framework.
Caption: Workflow for selecting a D/L-glutamic acid separation method.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the separation of glutamic acid enantiomers using Chiral High-Performance Liquid Chromatography (HPLC) and Crystallization methods.
Chiral HPLC Troubleshooting
Question: Why am I seeing poor or no resolution between my D- and L-glutamic acid peaks?
Answer:
-
Incorrect Chiral Stationary Phase (CSP): Glutamic acid, as a polar zwitterionic molecule, requires a suitable CSP.[1] Crown-ether based CSPs are particularly well-suited for separating D- and L-amino acid enantiomers.[2] Polysaccharide-based CSPs may not provide adequate separation for underivatized amino acids.[1][3]
-
Mobile Phase Composition: The type and concentration of the organic modifier, buffer, and additives are critical. For crown-ether columns, a common mobile phase is a mixture of methanol or acetonitrile in water with an acidic modifier like perchloric acid.[2] The retention can exhibit a "U-shaped" profile where resolution is lost at both very high and very low organic modifier concentrations.[1]
-
Column Memory Effect: Chiral separations are highly sensitive to small changes on the stationary phase.[4] Residual additives from previous runs (especially acidic or basic modifiers) can persist for thousands of column volumes and significantly impact selectivity.[4] It is best practice to dedicate a column to a specific chiral separation.
-
Temperature Fluctuations: Lowering the column temperature can sometimes increase resolution, while higher temperatures can improve peak shape and reduce tailing.[5] Ensure your column oven provides stable temperature control.
Question: My peaks are broad or tailing. What can I do?
Answer:
-
Sub-optimal Mobile Phase: For zwitterionic compounds like glutamic acid, the mobile phase pH and ionic strength are crucial for good peak shape. Ensure your buffer is effective at the chosen pH.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support can cause tailing. Using a highly deactivated silica-based CSP or a polymer-based column can help.
-
High Temperature: Increasing the column temperature can sometimes increase efficiency and reduce peak tailing.[5]
-
Derivatization: If direct analysis of underivatized glutamic acid is problematic, consider derivatization. This adds an extra step but can improve solubility in mobile phases and retention on common reversed-phase columns, often leading to sharper peaks.[1]
Question: The retention time of my peaks is drifting. What is the cause?
Answer:
-
Column Equilibration: Chiral separations often require longer equilibration times than achiral methods, especially when running in isocratic mode.[4] Ensure the column is fully equilibrated with the mobile phase before each injection.
-
Mobile Phase Instability: If using volatile additives or solvents, differential evaporation can alter the mobile phase composition over time. Prepare fresh mobile phase daily.
-
Column Contamination: Buildup of contaminants from the sample matrix can alter the stationary phase. Use appropriate sample preparation and flush the column regularly with a strong solvent.
Caption: Troubleshooting decision tree for loss of HPLC resolution.
Crystallization & Enzymatic Resolution Troubleshooting
Question: My preferential crystallization yield is very low, or I am getting racemic crystals instead of a single enantiomer.
Answer:
-
Spontaneous Nucleation: The most common issue is the spontaneous nucleation of the undesired counter-enantiomer.[6] This can happen if the solution becomes too supersaturated. Carefully control the cooling rate and degree of supersaturation.
-
Seed Crystal Quality: Ensure your seed crystals are of high enantiomeric purity and appropriate size. Seeding is critical to promote the growth of the desired enantiomer over the nucleation of the other.[7]
-
Polymorphism: L-glutamic acid exists in two polymorphic forms, α (metastable, prismatic) and β (stable, needle-like).[8] The formation of different polymorphs can affect filtration and purity. The choice of solvent and stirring conditions can influence which polymorph crystallizes.[8]
-
Inadequate Racemization (if applicable): When coupling with enzymatic racemization, the rate of crystallization must not exceed the rate of racemization.[6] If the desired enantiomer crystallizes too quickly, the concentration of the counter-enantiomer builds up, leading to its spontaneous nucleation.
Question: The yield of my combined enzymatic racemization and crystallization is below the theoretical maximum (>50%). Why?
Answer:
-
Sub-optimal Enzyme Conditions: Glutamate racemase activity is highly dependent on pH and temperature. The optimal conditions are approximately pH 7.0 and 25°C.[6] The enzyme is inactive under acidic conditions or at temperatures above 45°C.[6][7] Therefore, crystallization of glutamic acid itself is not suitable; a salt form like monoammonium glutamate (MAG) must be used to maintain a neutral pH.[6]
-
Enzyme Inhibition: Components of the crystallization medium could be inhibiting the enzyme. Ensure the purity of your starting materials.
-
Poor Mass Transfer (Immobilized Enzyme): If using an immobilized enzyme, ensure there is efficient circulation of the solution through the enzyme bed to maintain a racemic mixture in the crystallizer.[6]
Data Presentation: Performance of Separation Methods
The following tables summarize quantitative data for different D/L-glutamic acid separation techniques.
Table 1: Performance of Crystallization-Based Methods
| Method | Target Enantiomer | Yield | Enantiomeric Excess (ee) | Key Conditions |
| Preferential Crystallization | L-Monoammonium Glutamate (MAG) | 98.8% | 13.8% | Cooling crystallization with L-MAG seed crystals. Spontaneous nucleation of D-form occurred.[6] |
| Combined Enzymatic Racemization & Preferential Crystallization | L-MAG | 97.7% | 97.4% | Immobilized glutamate racemase in an external column, cooling crystallization with L-MAG seeds.[6] |
| Crystallization on Magnetic Substrates | L-Glu·HCl / D-Glu·HCl | ~11% | 97 ± 2% | Supersaturated racemic solution in 5 M HCl cooled gradually. Crystals collected from ferromagnetic substrates.[4] |
Table 2: Performance of HPLC-Based Methods
| Method | Column (CSP) | Mobile Phase | Resolution (α) | D-Glu Retention (k') |
| Direct Analysis | ChiroSil® SCA(-) (Crown Ether) | 84% MeOH / 16% H₂O, 5 mM HClO₄ | 1.60 | 1.45 |
| Derivatization | N-2,4-DNP-DL-glutamic acid | CHIRAL-AGP | 3% ACN in 100 mM sodium phosphate buffer, pH 7.0 | Not Reported |
| Derivatization | N-2,4-DNP-DL-glutamic acid | CHIRAL-HSA | 3% ACN in 100 mM sodium phosphate buffer, pH 7.0 | Not Reported |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Underivatized D/L-Glutamic Acid
This protocol is based on the direct separation using a crown-ether based chiral stationary phase.
-
System Preparation:
-
Column: ChiroSil® SCA(-) or equivalent crown-ether based CSP (e.g., 15 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a solution of 84:16 (v/v) Methanol:Water. Add perchloric acid to a final concentration of 5 mM. Filter and degas the mobile phase.
-
System Equilibration: Install the column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (minimum 30-60 minutes). Maintain column temperature at 25°C.
-
-
Sample Preparation:
-
Dissolve the DL-glutamic acid standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Injection Volume: 5-10 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry.
-
Expected Elution: The D-enantiomer is expected to elute first on the SCA(-) column.
-
Protocol 2: High-Yield Separation via Crystallization with Enzymatic Racemization
This protocol describes the optical resolution of monoammonium glutamate (MAG) by combining preferential crystallization with in-situ racemization using glutamate racemase.[6]
-
Enzyme Preparation (if not using commercial immobilized enzyme):
-
Prepare glutamate racemase from a source such as Bacillus subtilis.
-
Immobilize the purified enzyme on a support like chitosan beads to allow for easy recovery and reuse.[6]
-
-
Crystallization Setup:
-
Use a jacketed glass crystallizer equipped with an overhead stirrer and temperature control.
-
If using an immobilized enzyme, set up an external column packed with the enzyme beads and a pump to circulate the crystal-free supernatant from the crystallizer through the column and back.
-
-
Procedure:
-
Prepare a racemic solution of DL-monoammonium glutamate (MAG) in pure water at a concentration near the saturation point at 25°C (approx. 0.83 g/g-solvent ).[6] Heat the solution (e.g., to 40°C) to ensure complete dissolution.
-
Filter the hot solution through a membrane filter into the sterilised crystallizer to remove particulates.
-
Begin gentle stirring and cool the solution towards the seeding temperature of 25°C at a controlled rate (e.g., 1-2 °C/h).[6]
-
At 25°C, add a small quantity of pure L-MAG seed crystals.
-
Simultaneously, begin circulating the solution through the external column containing immobilized glutamate racemase. The enzyme will convert the excess D-MAG in the solution back to L-MAG, maintaining a near-racemic solution and preventing nucleation of the D-enantiomer.
-
Continue the controlled cooling process (e.g., down to 15°C) to induce further crystallization of the L-MAG.
-
Once crystallization is complete, recover the crystals by filtration.
-
Wash the crystals with a cold solvent like acetone and air-dry.
-
-
Analysis:
-
Dissolve a small amount of the dried crystals in water.
-
Determine the enantiomeric composition and calculate the enantiomeric excess (%ee) using a validated chiral HPLC method (see Protocol 1).
-
Mandatory Visualization: Experimental Workflow
Caption: Experimental workflow for Chiral HPLC analysis.
References
- 1. Preferential Enrichment of Enantiomer from Amino Acid Schiff Bases by Coordination Interaction and Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 3. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Process Performance and Operational Challenges in Continuous Crystallization: A Study of the Polymorphs of L-Glutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
Improving peak shape and resolution for glutamic acid isomers
Welcome to the technical support center for the chromatographic analysis of glutamic acid isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve peak shape and resolution in your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during the separation of D- and L-glutamic acid.
Question: Why am I seeing poor resolution between my D- and L-glutamic acid peaks?
Answer:
Poor resolution between glutamic acid enantiomers can stem from several factors related to your chromatographic method. Here are the primary areas to investigate:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of column is critical for chiral separations. For amino acids like glutamic acid, specialized chiral stationary phases are necessary to achieve separation.[1][2]
-
Recommendation: Employ a column specifically designed for chiral separations of amino acids. Crown-ether based CSPs, such as ChiroSil®, and macrocyclic glycopeptide-based CSPs, like Astec CHIROBIOTIC T, have demonstrated excellent performance for resolving glutamic acid isomers.[1] Polysaccharide-based and zwitterionic CSPs are also effective options.[3][4]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and additives, significantly influences selectivity and resolution.[3][5]
-
Recommendation:
-
Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, acetonitrile) can alter retention and enantioselectivity. A U-shaped retention profile is often observed, where enantioselectivity increases with the organic modifier concentration.
-
pH and Additives: The pH of the mobile phase affects the ionization state of glutamic acid and the stationary phase. The addition of acids, like perchloric acid or formic acid, can improve peak shape and resolution.[1][3] For example, a mobile phase of 84% MeOH/16% H₂O with 5 mM HClO₄ has been used successfully with a crown-ether column.[1]
-
-
-
Inadequate Method Parameters: Flow rate and column temperature can impact efficiency and, consequently, resolution.
-
Recommendation:
-
Flow Rate: While a flow rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, decreasing the flow rate can sometimes enhance resolution by increasing peak efficiency.
-
Temperature: Temperature can affect the selectivity of a chiral separation. It is advisable to screen different temperatures as this can sometimes even lead to a reversal in elution order.[3]
-
-
-
Derivatization: For challenging separations, derivatization of the amino acids prior to analysis can improve their chromatographic properties.[6]
-
Recommendation: Consider pre-column derivatization to create diastereomers that can be separated on a standard achiral column or to enhance the interaction with a chiral stationary phase.[6] Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), dansyl chloride, and N-trifluoroacetyl-O-methyl esters.[6][7][8]
-
Question: What is causing my glutamic acid peaks to be asymmetric (tailing or fronting)?
Answer:
Peak asymmetry, such as tailing or fronting, is a common issue in chromatography and can be caused by several factors.[9]
-
Column Overload: Injecting too much sample can lead to peak distortion.[10]
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[9] For silica-based columns, this can be due to interactions with residual silanol groups.[12]
-
Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[13]
-
Recommendation: Dissolve your sample in the initial mobile phase or a weaker solvent whenever possible.
-
-
System Dead Volume: Excessive tubing length or improper connections can lead to peak broadening and asymmetry.[13]
-
Recommendation: Use tubing with a small internal diameter and ensure all connections are made correctly to minimize dead volume.
-
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize my glutamic acid sample for chiral separation?
A1: Not necessarily. Direct analysis of underivatized amino acids is possible and often preferred to avoid extra sample preparation steps and potential impurities. Chiral stationary phases like macrocyclic glycopeptide-based and crown-ether-based CSPs are particularly effective for the direct separation of amino acid enantiomers.[1] However, if you are unable to achieve adequate resolution with direct injection, derivatization can be a powerful tool to improve separation.[6]
Q2: What type of column is best for separating glutamic acid isomers?
A2: Several types of chiral stationary phases (CSPs) are suitable. Crown-ether CSPs are particularly well-suited for separating the D- and L-isomers of amino acids.[1] Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are also highly successful for resolving underivatized amino acids.[2] Other options include polysaccharide-based and zwitterionic ion-exchange CSPs.[3][4] The best choice will depend on your specific mobile phase conditions and whether you are analyzing derivatized or underivatized glutamic acid.
Q3: How can I improve the peak shape of my glutamic acid isomers?
A3: To improve peak shape, consider the following:
-
Optimize Mobile Phase: Adding a small amount of an acidic modifier can reduce peak tailing.[3]
-
Reduce Sample Load: Lowering the injection volume or sample concentration can prevent column overload.[10]
-
Check for System Issues: Ensure your HPLC system has minimal dead volume from tubing and connections.[13]
-
Use an Appropriate Column: A high-quality, well-packed column with end-capping can significantly reduce peak asymmetry.[12]
Q4: Can I use a standard C18 column to separate glutamic acid isomers?
A4: A standard C18 column cannot separate enantiomers like D- and L-glutamic acid directly because it is an achiral stationary phase. To use a C18 column for this purpose, you must first derivatize the glutamic acid with a chiral derivatizing agent to form diastereomers, which can then be separated on an achiral column.
Experimental Protocols
Protocol 1: Direct Chiral Separation of D/L-Glutamic Acid using a Crown-Ether CSP
This protocol is based on a method demonstrated to achieve baseline resolution of glutamic acid enantiomers.[1]
-
Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 84% Methanol / 16% Water containing 5 mM Perchloric Acid[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (or as optimized)
-
Detection: UV at 205 nm[14]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the glutamic acid standard or sample in the mobile phase.
Protocol 2: Chiral Separation of Underivatized Amino Acids using a Macrocyclic Glycopeptide CSP
This protocol outlines a general approach for separating underivatized amino acids.
-
Column: Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of water, methanol, and formic acid. The optimal percentage of methanol should be determined empirically, as it affects retention and enantioselectivity in a U-shaped manner. A good starting point is a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or Mass Spectrometry (MS)
-
Injection Volume: 5-10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase.
Data Presentation
Table 1: Comparison of Chiral Stationary Phases for Glutamic Acid Isomer Separation
| Chiral Stationary Phase (CSP) | Principle of Separation | Suitability for Glutamic Acid | Key Advantages |
| Crown-Ether Based | Inclusion complexation | Excellent | High enantioselectivity for amino acids.[1] |
| Macrocyclic Glycopeptide (Teicoplanin) | Multiple interactions (ionic, hydrogen bonding) | Excellent | Broad applicability for underivatized amino acids, compatible with aqueous mobile phases.[2] |
| Polysaccharide-Based | Chiral grooves and cavities | Good | Versatile, can be used in different separation modes (normal, reversed, polar organic).[3] |
| Zwitterionic Ion-Exchange | Ion-pairing and zwitterionic interactions | Good | Effective for amphoteric analytes like amino acids.[4] |
Table 2: Influence of Mobile Phase Parameters on Resolution
| Parameter | Effect on Resolution | Recommendation |
| Organic Modifier % | Affects retention and selectivity; often a "U-shaped" relationship. | Optimize the percentage of methanol or acetonitrile. |
| pH | Influences ionization of analyte and stationary phase, impacting interaction.[5] | Adjust pH with additives like formic acid or perchloric acid to optimize separation.[1][3] |
| Additive Concentration | Can improve peak shape and alter selectivity.[3] | Screen different concentrations of the acidic additive. |
| Flow Rate | Lower flow rates can increase efficiency and improve resolution. | Start at 1.0 mL/min and decrease if necessary. |
| Temperature | Can change selectivity and even elution order.[3] | Evaluate separation at different temperatures (e.g., 15°C, 25°C, 40°C). |
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Troubleshooting workflow for asymmetric peaks.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 11. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 12. lcms.cz [lcms.cz]
- 13. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 14. CN110749692A - Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof - Google Patents [patents.google.com]
Technical Support Center: Minimizing Ion Suppression in ESI-MS for Amino Acid Analysis
Welcome to the technical support center for minimizing ion suppression in Electrospray Ionization-Mass Spectrometry (ESI-MS) for amino acid analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides systematic guides to identify and resolve issues related to ion suppression in your ESI-MS analysis of amino acids.
Guide 1: Diagnosing and Confirming Ion Suppression
Question: My amino acid signal is low, inconsistent, or absent. How can I determine if ion suppression is the cause?
Answer:
Low or erratic signal intensity for your target amino acids is a common indicator of ion suppression. This phenomenon occurs when other components in your sample interfere with the ionization of your analytes, leading to a reduced signal.[1][2] To confirm if ion suppression is affecting your analysis, you can perform a post-column infusion experiment.
Experimental Protocol: Post-Column Infusion
This method helps visualize the regions in your chromatogram where ion suppression occurs.[3][4]
Objective: To identify the retention times at which co-eluting matrix components suppress the analyte signal.
Materials:
-
Your LC-MS system
-
A syringe pump
-
A T-piece for mixing
-
A standard solution of the amino acid of interest (e.g., 1 µg/mL in mobile phase)
-
A blank matrix sample (e.g., plasma or serum from which proteins have been precipitated)[3]
Procedure:
-
Set up your LC-MS system with your analytical column and mobile phases as usual.
-
Connect the syringe pump to the LC flow path between the column and the MS source using a T-piece.
-
Infuse the amino acid standard solution at a constant low flow rate (e.g., 5-10 µL/min) into the mobile phase stream coming from the LC column.
-
Begin data acquisition on the mass spectrometer, monitoring the signal of the infused amino acid. You should observe a stable, continuous signal.
-
Inject a blank matrix sample onto the LC column.
-
Monitor the signal of the infused standard. Any significant drop in the signal intensity indicates ion suppression at that specific retention time, caused by co-eluting matrix components.[3][4]
Interpretation of Results:
-
Stable Baseline: If the signal of the infused standard remains constant throughout the run, there is no significant ion suppression from the matrix.
-
Signal Dips: Dips in the baseline signal of the infused standard correspond to elution times of interfering compounds from the matrix, indicating ion suppression.[3]
Guide 2: Mitigating Ion Suppression Through Sample Preparation
Question: I've confirmed ion suppression is occurring. What sample preparation techniques can I use to minimize it?
Answer:
Effective sample preparation is crucial for removing interfering matrix components before they enter the LC-MS system. The most common sources of ion suppression in biological samples are salts, phospholipids, and proteins.[1][5] The choice of sample preparation method depends on the sample matrix and the properties of the amino acids being analyzed.
1. Protein Precipitation (PPT)
Protein precipitation is a simple and fast method to remove the majority of proteins from biological fluids like plasma and serum.[6][7]
Experimental Protocol: Protein Precipitation with Acetonitrile
Objective: To remove proteins from plasma or serum samples.
Materials:
-
Plasma or serum sample
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of your plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample).[8]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant, which contains the amino acids, and transfer it to a clean tube for analysis.
2. Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation by separating analytes from the sample matrix based on their physical and chemical properties.[1] Cation-exchange SPE is particularly effective for enriching amino acids.
Experimental Protocol: Cation-Exchange SPE for Amino Acid Enrichment
Objective: To isolate amino acids from a complex biological matrix.
Materials:
-
SOLA SCX SPE cartridges (e.g., 10 mg/1 mL)[10]
-
Methanol
-
Water with 1% formic acid
-
5% Ammonium hydroxide in methanol
-
Sample pre-treated with 1% formic acid
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.[10]
-
Equilibration: Equilibrate the cartridge with 1 mL of water containing 1% formic acid.[10]
-
Sample Loading: Load the acidified sample onto the cartridge. The acidic conditions ensure that the amino acids are positively charged and will bind to the cation-exchange sorbent.[10]
-
Washing: Wash the cartridge with 1 mL of methanol containing 1% formic acid to remove neutral and acidic interferences.[10]
-
Elution: Elute the retained amino acids with 1 mL of 5% ammonium hydroxide in methanol. The basic solution neutralizes the charge on the amino acids, releasing them from the sorbent.[10]
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Data Presentation: Comparison of Sample Preparation Methods
| Sample Preparation Method | Typical Analyte Recovery | Ion Suppression Reduction | Throughput |
| Protein Precipitation (ACN) | >80%[8] | Moderate | High |
| Solid-Phase Extraction (SPE) | 75-121%[11] | High | Moderate |
| Liquid-Liquid Extraction (LLE) | Variable | High | Low |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of ion suppression in amino acid analysis?
A1: The most common causes of ion suppression in ESI-MS for amino acid analysis are:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix, such as salts, phospholipids, and proteins, can compete with the amino acids for ionization.[1][5]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant ion suppression.
-
High Analyte Concentration: At high concentrations, analytes can saturate the ESI process, leading to a non-linear response and suppression of other co-eluting compounds.
-
Contaminants: Contaminants from sample collection tubes, solvents, or the LC system itself can interfere with ionization.
Q2: How can I optimize my mobile phase to reduce ion suppression?
A2: Mobile phase optimization is key to minimizing ion suppression. Here are some tips:
-
Use Volatile Buffers: Opt for volatile mobile phase additives like formic acid, acetic acid, ammonium formate, or ammonium acetate, as they are readily removed in the gas phase and are less likely to cause source contamination and ion suppression.
-
Minimize Additive Concentration: Use the lowest concentration of additives necessary to achieve good chromatography. For example, 0.1% formic acid is a common choice for positive ion mode ESI.[12]
-
Solvent Composition: The organic solvent composition can influence ionization efficiency. While acetonitrile is widely used, methanol has been shown to sometimes provide better sensitivity for certain peptides and amino acids.[13]
Data Presentation: Effect of Mobile Phase Additives on Amino Acid Signal
| Mobile Phase Additive (0.1%) | Relative Signal Intensity (Positive ESI) | Chromatographic Performance |
| Formic Acid | High | Good |
| Acetic Acid | Moderate-High | Good |
| Trifluoroacetic Acid (TFA) | Low (Significant Suppression) | Excellent |
| Ammonium Formate | High | Good |
Q3: Can using an internal standard help with ion suppression?
A3: Yes, using an internal standard (IS) is a highly effective strategy to compensate for, but not eliminate, ion suppression. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression. Stable isotope-labeled internal standards (SIL-IS) are the gold standard because they have nearly identical physicochemical properties to the analyte and will be affected by matrix effects in the same way. By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Q4: When should I consider derivatization for amino acid analysis by LC-MS?
A4: While direct analysis of underivatized amino acids is often preferred for its simplicity, derivatization can be beneficial in certain situations:
-
Poor Retention: For very polar amino acids that are poorly retained on reversed-phase columns, derivatization can increase their hydrophobicity and improve chromatographic separation.
-
Improved Ionization: Derivatization can introduce a readily ionizable group, enhancing the ESI response for amino acids that ionize poorly in their native form.
-
Reduced Matrix Effects: By shifting the retention time of the amino acids to a cleaner region of the chromatogram, derivatization can help to avoid co-elution with interfering matrix components.[14]
Q5: What are the key instrument parameters to optimize to minimize ion suppression?
A5: While sample preparation and chromatography are the primary ways to address ion suppression, optimizing certain MS parameters can also help:
-
Ion Source Position: The position of the ESI probe relative to the MS inlet can affect desolvation efficiency and sensitivity.
-
Gas Flow Rates: Nebulizer and drying gas flow rates should be optimized to ensure efficient droplet formation and desolvation.
-
Source Temperature: The temperature of the ion source can impact the efficiency of solvent evaporation.
-
Capillary Voltage: Optimizing the capillary voltage can improve the stability of the electrospray and the overall signal intensity.
Visual Workflows and Logical Relationships
Troubleshooting Workflow for Ion Suppression
This diagram outlines a logical approach to identifying and resolving ion suppression issues in your ESI-MS analysis of amino acids.
Caption: A step-by-step workflow for troubleshooting ion suppression.
Sample Preparation Decision Tree
This diagram helps in selecting an appropriate sample preparation strategy based on the sample matrix and analytical requirements.
Caption: A decision tree for selecting a sample preparation method.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. jsbms.jp [jsbms.jp]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. restek.com [restek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: D-Glutamic Acid-d5 Stock Solutions
This technical support center provides guidance on the storage, stability, and troubleshooting of D-Glutamic Acid-d5 stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound powder?
For long-term storage, the solid this compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least four years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions.[2] Water can also be used, but this compound is only slightly soluble in water, so achieving higher concentrations may be difficult.[1] For aqueous solutions, gentle heating and sonication may aid dissolution.
Q3: How should I store my this compound stock solution?
Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -20°C or -80°C.
Q4: What is the expected stability of this compound stock solutions?
The stability of your stock solution will depend on the solvent and storage temperature. The following table summarizes general stability guidelines.
Data Presentation: Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Recommended Duration |
| -20°C | DMSO | Up to 1 month[3][4] |
| -80°C | DMSO | Up to 6 months[3][4] |
| -20°C | Aqueous Solution | Use within 1 month[3][4] |
| -80°C | Aqueous Solution | Use within 6 months[3][4] |
Note: These are general guidelines. For critical applications, it is recommended to perform your own stability studies.
Troubleshooting Guide
Encountering issues with your this compound stock solutions? This guide will help you troubleshoot common problems.
Diagram: Troubleshooting Workflow for Stock Solution Instability
Caption: A flowchart to systematically troubleshoot issues with this compound stock solutions.
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
-
Vortex mixer
-
Cryogenic vials for aliquoting
Procedure:
-
Equilibrate: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For a 10 mM solution in 1 mL of DMSO, you would need approximately 1.52 mg.
-
Dissolution: Transfer the weighed powder to a volumetric flask. Add a small amount of DMSO to dissolve the solid completely. Gentle vortexing may be required.
-
Volume Adjustment: Once fully dissolved, add DMSO to the final desired volume.
-
Aliquoting: Dispense the stock solution into single-use cryogenic vials.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol for Assessing the Stability of this compound Stock Solutions
Objective: To determine the stability of a this compound stock solution over time under specific storage conditions.
Materials:
-
Prepared this compound stock solution
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate HPLC/LC-MS column
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial peak area or concentration. This will serve as your baseline.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -20°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), thaw one aliquot and analyze it using the same HPLC/LC-MS method as the initial analysis.
-
Data Analysis: Compare the peak area or concentration of this compound at each time point to the initial (T=0) measurement. A significant decrease in the peak area may indicate degradation. Also, monitor for the appearance of new peaks that could be degradation products.
-
Quantify Degradation: Calculate the percentage of the remaining this compound at each time point relative to the initial concentration.
Potential Degradation Pathway
Under certain conditions, such as acidic pH and elevated temperatures, glutamic acid can undergo intramolecular cyclization to form pyroglutamic acid. While deuteration can affect the rate of reaction, the fundamental chemical pathway is expected to be similar.
Diagram: Potential Degradation of this compound
Caption: A simplified diagram showing the potential conversion of this compound to Pyroglutamic Acid-d4.
References
Calibration curve issues in D-glutamic acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves for D-glutamic acid quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Calibration Curve Linearity and Performance
1. Why is my calibration curve for D-glutamic acid not linear?
Non-linearity in your calibration curve can stem from several factors throughout the analytical process. Here are some common causes and troubleshooting steps:
-
Detector Saturation: At high concentrations, the detector response may no longer be proportional to the analyte concentration.
-
Solution: Extend the calibration curve to include higher concentration standards to identify the saturation point. If saturation is observed, dilute your samples to fall within the linear range of the assay.[1]
-
-
Improper Standard Preparation: Errors in serial dilutions, incorrect weighing of the standard, or degradation of the stock solution can lead to a non-linear curve.
-
Suboptimal Derivatization: Incomplete or inconsistent derivatization reactions will result in a poor correlation between concentration and signal.
-
Matrix Effects: Components in your sample matrix can interfere with the ionization or detection of the D-glutamic acid derivative, leading to ion suppression or enhancement in LC-MS/MS analysis.[1][6][7]
2. My calibration curve has a low R-squared value (e.g., <0.99). What should I check?
A low coefficient of determination (R-squared) indicates poor correlation and high variability in your data points.
-
Inconsistent Injection Volumes: Variability in the injected volume will lead to inconsistent responses.
-
Solution: Ensure the autosampler is functioning correctly and that there are no air bubbles in the syringe.
-
-
Poor Chromatographic Peak Shape: Tailing or broad peaks can lead to inaccurate peak integration and, consequently, a poor calibration curve.
-
Solution: Optimize the mobile phase composition and gradient. Check the column for degradation or contamination. Ensure the pH of the mobile phase is appropriate for the analyte and column type.
-
-
Unstable Detector Response: Fluctuations in the detector signal can introduce variability.
-
Solution: Allow the detector lamp (for UV/fluorescence detectors) to warm up sufficiently. Check for mobile phase leaks or pump issues that could cause pressure fluctuations.
-
Section 2: Derivatization and Chiral Separation
3. I am seeing poor separation between D- and L-glutamic acid peaks. How can I improve this?
Achieving good chiral separation is critical for accurate D-glutamic acid quantification.
-
Suboptimal Chiral Stationary Phase (CSP): The choice of chiral column is paramount. Crown-ether based CSPs are particularly effective for separating D- and L-amino acid enantiomers.[10][11]
-
Solution: Ensure you are using a suitable chiral column for amino acid enantioseparation. If resolution is still poor, consider a different type of chiral column.
-
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the type and concentration of acid modifiers, significantly impacts chiral resolution.[10]
-
Solution: Optimize the mobile phase. For crown-ether columns, acidic mobile phases (e.g., with perchloric acid) are often used.[10] Adjust the organic modifier (e.g., methanol, acetonitrile) percentage.
-
-
Inefficient Chiral Derivatization: When using indirect separation methods, the choice of chiral derivatizing agent is crucial. o-Phthalaldehyde (OPA) in combination with a chiral thiol (e.g., N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC)) is a common approach.[12][13][14]
4. The response of my derivatized D-glutamic acid is unstable. What could be the cause?
The stability of the derivatized product is a known challenge, particularly with OPA derivatives.[12][15]
-
Derivative Degradation: OPA derivatives can be unstable, leading to a decreasing signal over time.[12]
Section 3: Sensitivity and Detection
5. I am having trouble detecting low concentrations of D-glutamic acid. How can I improve sensitivity?
Low sensitivity can be a significant hurdle, especially when analyzing biological samples with trace amounts of D-glutamic acid.
-
Suboptimal Detection Method: For low concentrations, fluorescence or mass spectrometry detectors are generally more sensitive than UV detection.[2][17]
-
Inefficient Derivatization: An incomplete derivatization reaction will result in a weaker signal.
-
Solution: Re-optimize the derivatization conditions as described in FAQ #1.
-
-
Matrix Effects (Ion Suppression): In LC-MS/MS, co-eluting compounds from the sample matrix can suppress the ionization of the target analyte, leading to a lower signal.[1][7]
-
Solution: Implement more rigorous sample preparation techniques (e.g., solid-phase extraction) to remove interfering matrix components. Dilute the sample to reduce the concentration of interfering substances.
-
Quantitative Data Summary
Table 1: Common Linearity Issues and Potential Causes
| Issue | Potential Cause | Recommended Action |
| Non-Linear Curve (Concave Down) | Detector Saturation | Dilute samples and standards to fall within the linear range. |
| Non-Linear Curve (Irregular) | Standard Preparation Error | Prepare fresh standards using calibrated equipment. |
| Low R-squared Value | Inconsistent Peak Integration | Optimize chromatography for better peak shape; check integration parameters. |
| Poor Reproducibility | Unstable Derivatization | Automate derivatization and injection; check reagent stability. |
Table 2: Example HPLC Conditions for Chiral Separation of Glutamic Acid
| Parameter | Condition | Reference |
| Column | ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | 84% Methanol / 16% Water with 5 mM HClO₄ | [10] |
| Detection | UV or Fluorescence (post-derivatization) | [10][12] |
| Derivatization (Indirect) | o-Phthalaldehyde (OPA) with a chiral thiol (e.g., NAC) | [12][13] |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of D-glutamic acid standard and dissolve it in a suitable solvent (e.g., 0.1 N HCl or high-purity water) to create a concentrated stock solution.[2] Sonicate if necessary to ensure it is fully dissolved.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of at least 5-7 calibration standards covering the expected concentration range of your samples.[2]
-
Matrix Matching: If significant matrix effects are expected, prepare the calibration standards in a blank sample matrix that has been processed in the same way as your unknown samples.[8][9]
-
Internal Standard: If using an internal standard (e.g., a stable isotope-labeled D-glutamic acid), add a constant amount to each standard and sample.
Protocol 2: Pre-column Derivatization with OPA and a Chiral Thiol
This protocol is for the indirect chiral separation of D-glutamic acid.
-
Reagent Preparation:
-
Prepare a borate buffer solution (e.g., 0.1 M, pH 9.5).[1]
-
Dissolve OPA in a small amount of methanol and then dilute with the borate buffer.
-
Prepare a solution of the chiral thiol (e.g., N-acetyl-L-cysteine) in the borate buffer.
-
-
Derivatization Reaction:
-
In an autosampler vial, mix a defined volume of the D-glutamic acid standard or sample with the borate buffer.
-
Add the OPA solution and the chiral thiol solution.
-
Vortex the mixture and allow it to react for a specific time (e.g., 2-10 minutes) at a controlled temperature (e.g., 55°C).[3] The optimal time and temperature should be determined empirically.
-
-
Analysis: Immediately inject a set volume of the derivatized solution into the HPLC system.
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Workflow for improving chiral separation of D/L-glutamic acid.
References
- 1. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. How do you calibrate an amino acid analyzer [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma amino acid calibration curve - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. myfoodresearch.com [myfoodresearch.com]
- 18. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using D-Glutamic Acid-d5
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Method Performance
In the precise and demanding fields of pharmaceutical research and drug development, the accurate quantification of amino acids is paramount. D-Glutamic acid, a key analyte in various biological and pharmaceutical matrices, requires robust and reliable analytical methods for its determination. The use of a stable isotope-labeled internal standard is a cornerstone of achieving this accuracy, and D-Glutamic Acid-d5 has emerged as a valuable tool in this context. This guide provides a comprehensive comparison of an analytical method validated using this compound as an internal standard against alternative approaches, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled standards, such as this compound, are considered the gold standard as they are chemically identical to the analyte, differing only in mass. This ensures that they behave almost identically during extraction, chromatography, and ionization, leading to highly accurate and precise quantification[1].
Alternative internal standards for amino acid analysis include other non-endogenous amino acids like norvaline or sarcosine, or other deuterated amino acids[2]. While these can be effective, they may not perfectly mimic the behavior of D-Glutamic acid in all matrices, potentially leading to less accurate correction for matrix effects.
The following table summarizes the validation parameters of a UPLC-MS/MS method for the quantification of glutamic acid using glutamic acid-d5 as an internal standard, providing a benchmark for its performance[3].
| Validation Parameter | Performance Data with Glutamic Acid-d5 |
| Linearity Range | 30.9 ng/mL to 22,500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 30.9 ng/mL |
| Limit of Detection (LOD) | 4.4 ng/mL |
| Precision (RSD%) at LLOQ | 6.1% |
| Within-day Precision (RSD%) | <10% |
| Between-day Precision (RSD%) | <10% |
| Accuracy | Within ±10% of the nominal concentration |
Experimental Protocols
A detailed experimental protocol is crucial for replicating and comparing analytical methods. Below is a typical protocol for the quantification of D-Glutamic Acid using this compound as an internal standard by LC-MS/MS.
Sample Preparation
-
Protein Precipitation: To 100 µL of plasma sample, add 400 µL of acetonitrile containing the internal standard, this compound, at a concentration of 100 ng/mL.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 98% Mobile Phase A and 2% Mobile Phase B).
LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: UPLC system
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 2% B), ramp up to a higher percentage (e.g., 95% B) to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
D-Glutamic Acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key stages of the experimental workflow and the logic behind using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the quantification of D-Glutamic Acid using this compound.
Caption: Logic of using a stable isotope-labeled internal standard for accurate quantification.
References
D-Glutamic Acid-d5 vs. 13C-Glutamic Acid: A Comparative Guide for Use as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in mass spectrometry-based applications, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. For the quantification of glutamic acid, a key amino acid in various biological processes, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison of two commonly used SIL internal standards: D-Glutamic Acid-d5 and 13C-Glutamic Acid.
Introduction to the Competitors
This compound is a deuterium-labeled isotopologue of D-glutamic acid. Deuterium labeling is a common and often cost-effective method for creating internal standards. The five deuterium atoms increase the mass of the molecule, allowing it to be distinguished from the endogenous analyte by a mass spectrometer.
13C-Glutamic Acid is labeled with the stable isotope carbon-13. 13C is a heavier, non-radioactive isotope of carbon. Replacing some of the 12C atoms with 13C atoms in the glutamic acid molecule increases its mass for mass spectrometric differentiation. These standards are generally considered to be of higher quality but are often more expensive to synthesize.
Performance Comparison: A Data-Driven Analysis
The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency and extraction recovery, and be stable throughout the analytical process. The primary difference in performance between deuterium- and 13C-labeled standards stems from the potential for isotopic effects with the former.
Isotopic Effects and Chromatographic Co-elution
Deuterium labeling can sometimes lead to a phenomenon known as the "isotope effect," where the deuterated internal standard chromatographically separates from the unlabeled analyte. This can be problematic if the two compounds elute into the ion source at different times, potentially subjecting them to different matrix effects and compromising the accuracy of quantification. In contrast, 13C-labeled internal standards have a negligible isotope effect and therefore tend to co-elute almost perfectly with the native analyte.
One study investigating the separation of glutamic acid enantiomers noted a retention time of 10.25 minutes for both L-glutamic acid and its d5-labeled internal standard, suggesting good co-elution under the specific chromatographic conditions used.[1] However, it is important to note that this may not hold true for all chromatographic methods. Studies with other deuterated compounds have shown that even slight retention time differences can lead to significant quantitative errors.
Stability and H/D Exchange
A potential drawback of deuterium-labeled standards is the possibility of hydrogen-deuterium (H/D) exchange, where deuterium atoms on the molecule can be replaced by hydrogen atoms from the solvent or matrix, especially at exchangeable positions like hydroxyl or amine groups. While the deuterium atoms in this compound are on carbon atoms and thus generally stable, the possibility of exchange under certain pH or temperature conditions cannot be entirely ruled out. 13C-labeled standards are not susceptible to this issue as the carbon backbone is exceptionally stable.
Matrix Effects and Recovery
The ability of an internal standard to compensate for matrix effects is crucial. Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, can be a significant source of error in LC-MS/MS analysis. An ideal internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.
While direct comparative data for this compound and 13C-Glutamic Acid is limited, a study utilizing this compound for the quantification of glutamic acid in human plasma reported on matrix effects and recovery. The study authors stated that the use of a deuterium-labeled internal standard was suitable for correcting for the conversion of glutamine to pyroglutamic acid, a potential artifact in the analysis.[2][3]
Another study employing a uniformly 13C- and 15N-labeled amino acid mixture, including glutamic acid, as internal standards for analysis in mouse plasma demonstrated the reliability of this approach in ensuring accuracy and minimizing matrix effects.[4] The use of these multiply-labeled standards resulted in a specific, accurate, and reliable assay.
Quantitative Data Summary
The following tables summarize validation data for LC-MS/MS methods utilizing either this compound or a 13C-labeled glutamic acid internal standard. It is important to note that this data is compiled from different studies and direct comparison should be made with caution as experimental conditions varied.
Table 1: Performance Data for this compound as an Internal Standard in Human Plasma
| Parameter | Value | Reference |
| Recovery | Not explicitly quantified, but deemed sufficient to correct for analytical variability. | [2][3] |
| Matrix Effect | Acknowledged and stated to be corrected by the internal standard. | [2][3] |
| Linearity (Glutamic Acid) | 30.9 ng/mL to 22,500 ng/mL | [3] |
| LLOQ (Glutamic Acid) | 30.9 ng/mL | [3] |
| LOD (Glutamic Acid) | 4.4 ng/mL | [3] |
Table 2: Performance Data for [U-13C5, 15N]-Glutamic Acid as an Internal Standard in Mouse Plasma
| Parameter | Value | Reference |
| Accuracy (QC samples) | Within ± 15% of nominal concentration | [4] |
| Precision (QC samples) | RSD < 15% | [4] |
| Linearity (Glutamic Acid) | 40 µM to 1,000 µM | [4] |
| LLOQ (Glutamic Acid) | 40 µM | [4] |
Experimental Protocols
Protocol 1: Quantification of Glutamic Acid in Human Plasma using this compound
This method was adapted from a study for the simultaneous determination of gamma-aminobutyric acid and glutamic acid.[3]
-
Sample Preparation:
-
To 100 µL of human plasma, add an internal standard solution containing this compound.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
The supernatant is further purified by solid-phase extraction (SPE).
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile), both containing a suitable additive like formic acid.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
-
Protocol 2: Quantification of Amino Acids in Mouse Plasma using [U-13C5, 15N]-Glutamic Acid
This protocol is based on a method for the quantification of 20 proteinogenic amino acids.[4]
-
Sample Preparation:
-
To a small volume (e.g., 5 µL) of mouse plasma, add a mixture of uniformly [13C, 15N]-labeled amino acid internal standards, including [U-13C5, 15N]-Glutamic Acid.
-
Precipitate proteins with a solvent mixture (e.g., acetonitrile:water:formic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Chromatography: Hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phase: A gradient elution with an aqueous buffer (e.g., ammonium formate) and an organic mobile phase (e.g., acetonitrile with a small percentage of water and formic acid).
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ESI mode with multiple reaction monitoring (MRM).
-
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of D-glutamic acid quantification methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various analytical methods for the quantification of D-glutamic acid. The data presented is a synthesis of findings from multiple independent studies to offer a broad perspective on the performance of currently available techniques. While not a direct inter-laboratory comparison study, this guide serves as a valuable resource for selecting the appropriate methodology based on specific research needs.
Quantitative Performance Data
The following table summarizes the key performance metrics for several common D-glutamic acid quantification methods based on available literature. This allows for a direct comparison of their capabilities in terms of sensitivity, precision, and linearity.
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Relative Standard Deviation (RSD) | Citation |
| HPLC with UV Detection | D- and L-glutamic acid | Aqueous solution | Down to 40 mg/L | 0.7 mg/L | Not Specified | 2.9% | [1] |
| UHPLC-UV | Glutamic acid, Aspartic acid | Tomato | Not Specified | Not Specified | Not Specified | ~4% (intra- and inter-day) | [2] |
| LC-MS/MS | Glutamic acid, GABA | Human plasma | 30.9 - 22,500 ng/mL | Not Specified | 30.9 ng/mL | <10% (within- and between-day) | [3] |
| LC-MS/MS | Glutamic acid, Aspartic acid, etc. | Cell media | Not Specified | Not Specified | 50 nM (50 fmol on-column) | <5% at LOQ | [4] |
| GC-MS | D-Amino acids | Human serum and urine | Not Specified | 3.2 - 446 nM | 0.031 - 1.95 µM | 0.70 - 3.87% (serum), 0.49 - 11.10% (urine) | [5] |
| Enzymatic Method | L-glutamic acid | Food and pharmaceuticals | 0.01 - 0.5 mmol/L | 0.005 mmol/L | Not Specified | Not Specified | [6] |
| Colorimetric Assay | D-glutamate cyclase activity | Biological samples | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| HPTLC | Glutamic acid | Pharmaceutical preparations | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are protocols for some of the key quantification methods.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is widely used for the separation of amino acid enantiomers.
-
Sample Preparation: To a suitable volume of sample, an internal standard (e.g., 2-aminoadipic acid) is added. Proteins are precipitated using a suitable agent, and the supernatant is collected.[2]
-
Derivatization: The amino acids in the sample are derivatized with a chiral reagent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), to form diastereomeric derivatives.
-
Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution is typically employed using a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: The diastereomeric derivatives are detected by a fluorescence or UV detector. Quantification is achieved by comparing the peak area of the D-glutamic acid derivative to a calibration curve prepared with known concentrations of D-glutamic acid standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of D-glutamic acid without the need for derivatization.
-
Sample Preparation: Samples are typically deproteinized, and an isotopically labeled internal standard (e.g., D5-glutamic acid) is added.[3] Solid-phase extraction may be used for sample cleanup and concentration.[3]
-
Chromatographic Separation: Separation is achieved on a reversed-phase or HILIC column. An ion-pairing reagent like heptafluorobutyric acid (HFBA) can be used to improve retention and separation of the highly polar amino acids.[4]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The quantification is performed in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for D-glutamic acid and its internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds and can be used for amino acid analysis after derivatization.
-
Sample Preparation and Derivatization: Free amino acids in the sample are converted to volatile derivatives. A common approach involves esterification of the carboxyl group followed by acylation of the amino group (e.g., using pentafluoropropionic anhydride/heptafluorobutanol).[5]
-
Chromatographic Separation: The volatile derivatives are separated on a chiral capillary column within a gas chromatograph.
-
Mass Spectrometric Detection: The separated derivatives are detected by a mass spectrometer. Quantification is based on the peak area of the D-glutamic acid derivative relative to an internal standard.
Methodology Visualizations
The following diagrams illustrate the typical workflows for the described analytical methods.
Caption: Workflow for D-glutamic acid quantification by HPLC with pre-column derivatization.
Caption: Workflow for D-glutamic acid quantification by LC-MS/MS.
Caption: Workflow for D-glutamic acid quantification by GC-MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A colorimetric assay method for measuring d-glutamate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RU2581727C1 - Method for identification and quantitative determination of glutamic acid - Google Patents [patents.google.com]
A Comparative Guide to D-Glutamic Acid Analysis: GC-MS vs. LC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of D-glutamic acid is crucial for understanding its role in various biological processes, from bacterial cell wall synthesis to potential neuromodulatory functions. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance for D-glutamic acid analysis, supported by experimental data and detailed methodologies.
At a Glance: Performance Comparison
The choice between GC-MS and LC-MS for D-glutamic acid analysis often depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the nature of the sample matrix. Below is a summary of key performance metrics for each technique, compiled from various studies.
| Performance Metric | GC-MS | LC-MS/MS |
| Derivatization | Mandatory | Often not required |
| Limit of Detection (LOD) | ~100 ng/mL[1] | 4.4 ng/mL to 10 nM[2][3] |
| Limit of Quantitation (LOQ) | ~250 ng/mL[1] | 30.9 ng/mL to 50 nM[2][3] |
| **Linearity (R²) ** | >0.99 | >0.999[2] |
| Precision (RSD) | <15% | <10%[3] |
| Sample Throughput | Lower due to derivatization | Higher |
| Chiral Separation | Requires chiral column | Can use chiral column or chiral mobile phase additive |
In-Depth Methodologies
GC-MS: The Derivatization-Dependent Workhorse
GC-MS is a robust and reliable technique for the analysis of volatile and thermally stable compounds. However, amino acids like D-glutamic acid are non-volatile and require a chemical derivatization step to increase their volatility for gas chromatographic separation.
Experimental Protocol: GC-MS Analysis of D-Glutamic Acid
-
Sample Preparation:
-
For biological fluids like serum or urine, a protein precipitation step is typically performed using an organic solvent such as acetonitrile or methanol.
-
The supernatant is collected and dried under a stream of nitrogen.
-
-
Derivatization:
-
The dried sample is reconstituted in a derivatization agent. Common reagents for amino acid analysis include:
-
Silylation reagents: e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The reaction is typically carried out at 60-100°C for 30-60 minutes.
-
Acylation reagents: e.g., isobutyl chloroformate or propyl chloroformate, followed by esterification. This is often a two-step process.
-
-
The choice of derivatization agent can impact sensitivity and potential for side reactions.
-
-
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 7890B GC or similar.
-
Column: A chiral capillary column (e.g., Chirasil-Val) is essential for separating D- and L-glutamic acid enantiomers. A standard non-polar column like a DB-5ms can be used for general amino acid profiling but will not resolve enantiomers.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Inlet Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 60°C, hold for 1-2 minutes, then ramp to 280-300°C at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Mass Spectrometer: An Agilent 7010 triple quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity. Key ions for the derivatized D-glutamic acid are monitored.
-
LC-MS: The Advantage of Direct Analysis
LC-MS has gained popularity for amino acid analysis due to its ability to analyze many compounds in their native form, eliminating the need for derivatization. For chiral separations, specialized columns or mobile phase additives are employed.
Experimental Protocol: LC-MS/MS Analysis of D-Glutamic Acid
-
Sample Preparation:
-
Similar to GC-MS, protein precipitation with an organic solvent is a common first step for biological samples.
-
The supernatant is collected, and may be diluted with the initial mobile phase before injection.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: An Agilent 1290 Infinity UHPLC system or similar.
-
Column: A chiral column is required for enantiomeric separation (e.g., CROWNPAK CR-I(+)). Alternatively, a reversed-phase column (e.g., Zorbax SB-C18) can be used with a chiral mobile phase additive.
-
Mobile Phase: The composition depends on the column used. For chiral columns, an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) is common. For reversed-phase columns, a gradient of an aqueous buffer and an organic solvent like acetonitrile may be used.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: An Agilent 6460 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to a specific product ion for D-glutamic acid.
-
Visualizing the Processes
To better understand the analytical workflows and the biological context of D-glutamic acid, the following diagrams are provided.
D-glutamic acid is a key component of the peptidoglycan layer in bacterial cell walls. Its synthesis is a critical process for bacterial survival and a target for some antibiotics.
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of D-glutamic acid.
GC-MS is a highly reliable and reproducible method, but the mandatory derivatization step can be time-consuming and a potential source of analytical variability.
LC-MS/MS offers the significant advantage of analyzing D-glutamic acid without derivatization, leading to simpler sample preparation and higher throughput. Modern LC-MS/MS methods with chiral columns can provide excellent sensitivity and selectivity.
The ultimate choice of technique will depend on the specific research question, available instrumentation, and the required analytical performance. For high-throughput screening and applications where minimal sample manipulation is desired, LC-MS/MS is often the preferred method. For laboratories with established GC-MS protocols and expertise in derivatization, it remains a viable and robust option.
References
The Superior Accuracy and Precision of D-Glutamic Acid-d5 as an Internal Standard
In the realm of quantitative analytical chemistry, particularly in life sciences and drug development, the use of a reliable internal standard is paramount for achieving accurate and precise measurements. This is especially true for the quantification of endogenous compounds like glutamic acid, a key neurotransmitter and metabolite. D-Glutamic Acid-d5, a stable isotope-labeled (SIL) internal standard, has emerged as a superior choice for mass spectrometry-based analyses, consistently delivering high-quality data. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by experimental data and detailed protocols.
Unparalleled Performance: A Data-Driven Comparison
The primary advantage of a stable isotope-labeled internal standard like this compound lies in its chemical and physical similarity to the analyte, L-glutamic acid. This near-identical behavior during sample preparation, chromatography, and ionization leads to more effective compensation for analytical variability, resulting in enhanced accuracy and precision.
A study by de Bie et al. (2020) utilizing L-Glutamic Acid-d5 for the quantification of glutamic acid in human plasma via UPLC-MS/MS reported impressive validation data, as summarized in the table below. For the purpose of internal standardization in the analysis of the common L-glutamic acid, L-Glutamic Acid-d5 is the appropriate choice. This compound would be the ideal internal standard for the quantification of the less common D-glutamic acid enantiomer. Given their structural and chemical similarities, the performance data for L-Glutamic Acid-d5 can be considered representative of the high performance achievable with this compound.
In contrast, methods employing structural analog internal standards, such as norleucine, often exhibit greater variability. The following table presents a comparison of performance characteristics, drawing from published validation data.
| Performance Metric | L-Glutamic Acid-d5 (in human plasma)[1] | Norleucine (in animal feed)[2] |
| Accuracy | < 10% deviation | 97 to 103% recovery rate |
| Precision (Repeatability, RSDr) | < 10% | 0.3 to 5.3% |
| Precision (Intermediate, RSDip) | < 10% | 0.3 to 5.6% |
| Linearity (r²) | ≥ 0.998 | Not explicitly stated |
| Recovery | 22% | Not explicitly stated |
Note: The data for L-Glutamic Acid-d5 and Norleucine are from different studies and matrices, which may contribute to variations in performance. However, the consistently lower deviation in accuracy and precision with the stable isotope-labeled standard is a key indicator of its superiority. Stable isotope-labeled internal standards are widely recognized for their ability to more effectively correct for matrix effects and variations in ionization efficiency compared to structural analogs.[3][4]
The Workflow Advantage: A Visual Representation
The integration of an internal standard is a critical step in the analytical workflow. The following diagram illustrates a typical experimental process for the quantification of glutamic acid using this compound and LC-MS/MS.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are detailed methodologies for key experiments involving the use of a deuterated glutamic acid internal standard.
Experimental Protocol 1: Quantification of Glutamic Acid in Human Plasma
This protocol is adapted from the UPLC-MS/MS method described by de Bie et al. (2020).[1]
1. Preparation of Solutions:
-
Stock Solutions: Prepare stock solutions of L-glutamic acid (1 mg/mL) and L-glutamic acid-d5 (1 mg/mL) in Milli-Q water.
-
Calibration Standards: Prepare a 7-point calibration curve by performing 3-fold serial dilutions of the L-glutamic acid stock solution, with a starting concentration of 22,500 ng/mL.
-
Internal Standard Working Solution: Prepare a working solution of L-glutamic acid-d5 to achieve a final concentration of 2000 ng/mL in the final extract.
2. Sample Preparation:
-
To 100 µL of human plasma, add 400 µL of acetonitrile containing 0.1% v/v formic acid.
-
Add the internal standard to the mixture.
-
Vortex the samples for 5 minutes at 1400 rpm.
-
Centrifuge the samples at 15,000 x g for 15 minutes.
3. UPLC-MS/MS Analysis:
-
Chromatographic System: Acquity UPLC HSS reversed-phase C18 column.
-
Mobile Phase: A gradient elution is used.
-
Detection: Electrospray ionization in selective reaction monitoring (SRM) mode.
-
SRM Transitions:
-
Glutamic acid: 148.0 -> 130.0 (m/z)
-
Glutamic acid-d5: 153.0 -> 135.0 (m/z)
-
4. Data Analysis:
-
Plot the peak area ratio of glutamic acid to glutamic acid-d5 against the analyte concentrations to generate a calibration curve.
-
Quantify glutamic acid in the plasma samples using the regression equation from the calibration curve.
Signaling Pathway: Role of Glutamate in Synaptic Transmission
While not a direct experimental protocol, understanding the biological context of glutamic acid is crucial for researchers. Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a vital role in synaptic plasticity, learning, and memory. The following diagram illustrates the basic signaling pathway of glutamate at a synapse.
References
- 1. researchgate.net [researchgate.net]
- 2. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for D-Glutamic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of D-glutamic acid, a key biomolecule implicated in various physiological and pathological processes, is paramount in diverse research fields. The choice of an appropriate internal standard is critical for achieving reliable and reproducible results in chromatographic and mass spectrometric analyses. This guide provides an objective comparison of commonly used and alternative internal standards for D-glutamic acid quantification, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled D-Glutamic Acid
The use of stable isotope-labeled (SIL) internal standards is widely considered the gold standard in quantitative mass spectrometry.[1] A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).
D-Glutamic Acid-d5 , a deuterated form of D-glutamic acid, is a commercially available and extensively used internal standard. Its chemical and physical properties are nearly identical to the endogenous D-glutamic acid, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for effective correction of matrix effects and variations in sample handling, leading to high accuracy and precision.[1][2]
Alternative Internal Standards: A Comparative Analysis
While SIL-D-glutamic acid offers superior performance, its cost can be a consideration for high-throughput screening or resource-limited settings.[1] This section explores viable alternative internal standards that are structurally similar to D-glutamic acid but do not co-elute, offering a cost-effective solution. The following table summarizes the performance characteristics of these alternatives based on available experimental data.
| Internal Standard | Analytical Method | Sample Matrix | Linearity (R²) | Precision (RSD%) | Accuracy/Recovery (%) | Key Advantages | Key Disadvantages |
| This compound | LC-MS/MS | Mammalian Urine | >0.99 | <15% | 85-115% | Co-elutes with analyte, corrects for matrix effects and procedural losses effectively. | Higher cost. |
| Norleucine | HPLC-IEC-VIS | Animal Feed | Not explicitly stated for glutamic acid | RSDr: 0.9-2.7%, RSDR: 4.7-9.1% (for glutamic acid) | Not explicitly stated | Cost-effective, commercially available. | Does not co-elute, may not fully compensate for matrix effects or derivatization inefficiencies. Glutamic acid stability can be a concern in some sample matrices.[3] |
| Norvaline | HPLC with pre-column derivatization | General Amino Acid Analysis | Not specified | Not specified | Not specified | Cost-effective, used in established amino acid analysis kits.[4][5] | Limited specific data for D-glutamic acid quantification. Performance may vary with the derivatization agent used. |
| 2-Aminoadipic Acid | UHPLC-UV | Tomato | >0.99 | Intra-day: ~4%, Inter-day: ~4% (for glutamic acid) | Not specified | Structurally similar to glutamic acid, good reproducibility. | Does not co-elute, requires derivatization for UV detection. |
Experimental Protocols
Detailed methodologies for the application of these internal standards are crucial for successful implementation.
Protocol 1: D-Glutamic Acid Quantification using this compound Internal Standard by LC-MS/MS
This protocol is adapted from a validated method for the quantification of amino acids in mammalian urine.
1. Sample Preparation:
-
To 50 µL of urine sample, add a known concentration of D-Glutamic Acid-d3 (or d5) internal standard.
-
Precipitate proteins by adding 150 µL of methanol.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for derivatization.
2. Derivatization (using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC):
-
Follow the manufacturer's instructions for the AQC derivatization kit.
-
Briefly, mix the supernatant with the derivatizing reagent and buffer.
-
Allow the reaction to proceed for the recommended time at the specified temperature.
3. LC-MS/MS Analysis:
-
LC System: UPLC system
-
Column: Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate D-glutamic acid from other matrix components.
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both D-glutamic acid and this compound.
4. Quantification:
-
Calculate the peak area ratio of D-glutamic acid to this compound.
-
Determine the concentration of D-glutamic acid in the sample using a calibration curve prepared with known concentrations of D-glutamic acid and a fixed concentration of the internal standard.
Protocol 2: Glutamic Acid Quantification using Norleucine Internal Standard by HPLC with Post-Column Derivatization
This protocol is based on the European Union Reference Laboratory method for the analysis of amino acids in feed.[6]
1. Sample Preparation (Hydrolysis):
-
Accurately weigh the sample and subject it to acid hydrolysis to liberate free amino acids.
-
Neutralize the hydrolysate and add a known amount of norleucine as the internal standard.
-
Filter the sample prior to injection.
2. HPLC Analysis:
-
HPLC System: Ion-exchange chromatograph
-
Column: Cation-exchange column
-
Elution: Use a buffer gradient system to separate the amino acids.
3. Post-Column Derivatization:
-
The column effluent is mixed with a ninhydrin solution in a post-column reactor heated to a specific temperature.
4. Detection:
-
The colored derivatives are detected using a visible light detector at 570 nm (and 440 nm for proline).
5. Quantification:
-
Calculate the peak area ratio of glutamic acid to norleucine.
-
Quantify the amount of glutamic acid using a calibration curve prepared with amino acid standards and the norleucine internal standard.
Protocol 3: Glutamic Acid Quantification using 2-Aminoadipic Acid Internal Standard by UHPLC-UV
This protocol is adapted from a method for the quantification of glutamate and aspartate in tomatoes.
1. Sample Preparation:
-
Homogenize the sample in a suitable buffer.
-
Centrifuge to clarify the extract.
-
Add a known concentration of 2-aminoadipic acid to the supernatant.
2. Derivatization (with 2,4-dinitrofluorobenzene - DNFB):
-
Mix the sample with a borate buffer (pH 9.5) and DNFB solution.
-
Incubate the mixture at 60°C for 1 hour.
-
Stop the reaction by adding acetic acid.
3. UHPLC Analysis:
-
UHPLC System: A standard UHPLC system.
-
Column: A phenyl-hexyl column.
-
Mobile Phase: An isocratic mobile phase containing acetonitrile in a buffer (e.g., 50 mM N-methylmorpholine/acetate buffer pH 7.4).
-
Detection: UV detector at 363 nm.
4. Quantification:
-
Calculate the peak area ratio of the DNP-glutamic acid derivative to the DNP-2-aminoadipic acid derivative.
-
Determine the concentration of glutamic acid from a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for D-glutamic acid quantification using different internal standards.
Caption: Workflow for D-glutamic acid quantification using a SIL internal standard.
Caption: General workflow using a non-isotope labeled alternative internal standard.
Conclusion
The selection of an internal standard for D-glutamic acid quantification requires careful consideration of analytical goals, available instrumentation, and budget. Stable isotope-labeled D-glutamic acid remains the most reliable choice for achieving the highest accuracy and precision, particularly in complex biological matrices. However, for applications where cost is a significant factor, alternative standards such as norleucine and 2-aminoadipic acid can provide acceptable performance with validated methods. It is essential to thoroughly validate the chosen internal standard within the specific analytical method and sample matrix to ensure data quality and reliability.
References
- 1. iroatech.com [iroatech.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Analytical Validation of an Assay for Concurrent Measurement of Amino Acids in Dog Serum and Comparison of Amino Acid Concentrations between Whole Blood, Plasma, and Serum from Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
Cross-validation of different analytical platforms for amino acid analysis
A Comparative Guide to Analytical Platforms for Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of amino acids is crucial in various fields, from fundamental life science research to the development of novel therapeutics. The selection of an appropriate analytical platform is a critical decision that impacts data quality, sample throughput, and overall experimental success. This guide provides an objective comparison of two predominant analytical platforms for amino acid analysis: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The information presented is supported by experimental data to aid researchers in making informed decisions based on their specific analytical needs.
Performance Comparison
The choice between HPLC and LC-MS/MS for amino acid analysis often depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of key performance metrics for these platforms. The data is compiled from studies performing direct inter-platform comparisons and individual platform validations.
| Performance Metric | HPLC with Pre-column Derivatization (OPA/FMOC) | LC-MS/MS (without derivatization) |
| Linearity (R²) | > 0.99[1] | > 0.995[2] |
| Limit of Detection (LOD) | 40 fmol - 800 fmol[3] | 0.2 - 28.2 ng/mL[2] |
| Limit of Quantitation (LOQ) | 0.7 - 94.1 ng/mL[2] | ≤2.5 μmol/L[4] |
| Precision (%RSD) | < 4.1% (intra-hydrolysate)[5] | < 14.9% (interday)[2] |
| Analysis Time | ~35 minutes[3] | < 19 minutes[4] |
| Specificity | Good, but susceptible to co-eluting compounds | High, based on mass-to-charge ratio and fragmentation |
| Throughput | Moderate | High |
Experimental Workflows and Methodologies
To provide a comprehensive understanding of what each analytical approach entails, this section details a typical experimental workflow and the specific protocols for both HPLC with pre-column derivatization and LC-MS/MS.
General Experimental Workflow
The overall process for amino acid analysis, from sample acquisition to data interpretation, follows a series of defined steps. The specific preparation and analysis techniques will vary between platforms, but the general logical flow can be visualized as follows.
Detailed Experimental Protocols
Below are representative protocols for the two analytical platforms discussed. These are intended to be illustrative, and specific parameters may need to be optimized for different sample types and instrumentation.
1. HPLC with Pre-column Derivatization (OPA/FMOC Method)
This method relies on the chemical derivatization of amino acids with o-phthalaldehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines to render them fluorescent for sensitive detection.
-
Sample Hydrolysis:
-
To your protein or peptide sample, add 6M HCl.
-
Incubate the mixture at 110°C for 24 hours to hydrolyze the peptide bonds.
-
Dry the sample under vacuum to remove the HCl.
-
Reconstitute the dried amino acids in an appropriate buffer (e.g., 0.1 N HCl).
-
-
Automated Derivatization and Injection: An autosampler is programmed to perform the derivatization immediately before injection to ensure the stability of the derivatives.
-
The autosampler aspirates a defined volume of borate buffer.[1]
-
The sample is then drawn into the needle.[1]
-
OPA reagent is aspirated, and the mixture is incubated for a short period (e.g., 0.5 minutes).[1]
-
FMOC reagent is then drawn, followed by a final mixing step.
-
The entire derivatized sample is injected onto the HPLC column.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 4.6mm x 50 mm, 1.8µm particles).[6]
-
Mobile Phase A: Sodium acetate buffer.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture.
-
Gradient: A suitable gradient is run to separate the derivatized amino acids.
-
Flow Rate: Approximately 2.0 mL/min.[6]
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm for OPA derivatives, and excitation at 266 nm and emission at 305 nm for FMOC derivatives.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity and often does not require derivatization, simplifying sample preparation.
-
Sample Preparation:
-
For protein samples, perform acid hydrolysis as described in the HPLC protocol.
-
If analyzing free amino acids in a complex matrix like plasma, a protein precipitation step is typically required (e.g., with methanol or acetonitrile).
-
Centrifuge the sample to pellet the precipitated proteins and collect the supernatant containing the free amino acids.
-
The supernatant can be diluted and directly injected into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A column suitable for polar analytes, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Agilent InfinityLab Poroshell 120 Z-HILIC).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous mobile phase is used to elute the amino acids.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions are monitored for each amino acid and its corresponding stable isotope-labeled internal standard.
-
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the logical relationship in selecting an analytical platform based on experimental needs.
Conclusion
Both HPLC with pre-column derivatization and LC-MS/MS are powerful and reliable platforms for amino acid analysis.
-
HPLC with pre-column derivatization is a robust and cost-effective method suitable for routine analysis. While it may have longer run times and slightly lower sensitivity compared to LC-MS/MS, it provides excellent precision and linearity.
-
LC-MS/MS stands out for its superior sensitivity, specificity, and high throughput capabilities, making it the platform of choice for analyzing complex biological samples and for applications where trace-level detection is required. The ability to analyze underivatized amino acids also simplifies the sample preparation workflow.
Ultimately, the selection of the most appropriate platform should be guided by the specific goals of the research, the nature of the samples, and the available resources.
References
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Clinical validation of a liquid chromatography single quadrupole mass spectrometry (LC-MS) method using Waters Kairos™ Amino Acid Kit reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
Assessing the Isotopic Enrichment of D-Glutamic Acid-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available D-Glutamic Acid-d5, a critical internal standard for mass spectrometry-based quantification of D-glutamic acid. Accurate assessment of isotopic enrichment is paramount for reliable experimental results. This document outlines the isotopic purity of this compound from various suppliers, details the experimental protocols for its verification, and presents visual workflows to aid in experimental design.
Data Presentation: Isotopic Enrichment Comparison
The isotopic enrichment of this compound is a key performance indicator. While chemical purity is often reported as high (typically >98%), the distribution of deuterated species (isotopologues) can vary. An ideal this compound standard should have a very high percentage of the fully deuterated (d5) form and minimal presence of partially deuterated (d1-d4) and non-deuterated (d0) species.
Below is a summary of stated isotopic purity from various suppliers. Note that obtaining batch-specific Certificates of Analysis (CoA) is crucial for the most accurate data, as isotopic distribution can vary between production lots. The data for L-Glutamic Acid-d5 from LGC Standards is included as a representative example of a detailed isotopic distribution analysis.
| Supplier | Product Name | Stated Isotopic Purity/Enrichment | Isotopic Distribution (d0-d5) |
| Cayman Chemical | This compound | ≥99% deuterated forms (d1-d5)[1] | Not specified on product page; batch-specific CoA required. |
| MedChemExpress | DL-Glutamic acid-d5 | Purity: 99.68% | Not specified on product page; batch-specific CoA required. |
| LGC Standards | L-Glutamic Acid-d5 | Isotopic Purity: 98.2% | d0=0.22%, d1=0.10%, d2=0.00%, d3=3.59%, d4=0.29%, d5=95.79%[2] |
| Sigma-Aldrich | L-Glutamic acid-2,3,3,4,4-d5 | 97 atom % D[3] | Not specified on product page; batch-specific CoA required. |
| AA Blocks | This compound | Purity: 99% | Not specified on product page; batch-specific CoA required. |
Note: The purity values from MedChemExpress and AA Blocks likely refer to chemical purity rather than isotopic enrichment. Researchers should always request a batch-specific Certificate of Analysis for detailed isotopic distribution data.
Experimental Protocols
Accurate determination of isotopic enrichment is typically achieved through Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isotopic Enrichment Analysis
GC-MS is a robust method for assessing the isotopic enrichment of volatile derivatives of this compound.
1. Derivatization:
-
Objective: To make the amino acid volatile for GC analysis. A common method is the formation of tertiary-butyldimethylsilyl (TBDMS) derivatives.
-
Procedure:
-
Accurately weigh 1-2 mg of this compound and its non-labeled counterpart (D-Glutamic Acid) as a reference.
-
Dissolve each in 100 µL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).
-
Cap the vials tightly and heat at 70°C for 30 minutes.
-
Allow the samples to cool to room temperature before analysis.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 50 to 650 to identify the derivatized glutamate peaks.
-
Selected Ion Monitoring (SIM): Monitor the molecular ion cluster of the di-TBDMS derivative of glutamic acid to determine the isotopic distribution. For the non-labeled compound, the primary ion will be at a specific m/z; for the d5-labeled compound, this will be shifted by +5 amu.
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the di-TBDMS derivative of D-Glutamic Acid.
-
Extract the mass spectrum for this peak.
-
Determine the relative intensities of the ions corresponding to the d0, d1, d2, d3, d4, and d5 species in the molecular ion cluster.
-
Calculate the percentage of each isotopologue to determine the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Enrichment Analysis
¹H and ²H (Deuterium) NMR can be used to assess the degree and position of deuteration.
1. Sample Preparation:
-
Procedure:
-
Dissolve a sufficient amount of this compound in a deuterated solvent suitable for NMR (e.g., D₂O with a known internal standard like DSS). The concentration should be adequate for a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.
-
2. NMR Analysis:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Objective: To quantify the residual protons at the deuterated positions.
-
Procedure: Acquire a standard ¹H NMR spectrum. The absence or significant reduction of signals at the positions expected for C-2, C-3, and C-4 protons compared to the non-deuterated standard confirms deuteration. Integration of any residual proton signals against a known internal standard can provide a quantitative measure of the isotopic enrichment.
-
-
²H NMR:
-
Objective: To directly observe the deuterium signals.
-
Procedure: Acquire a ²H NMR spectrum. The presence of signals at the chemical shifts corresponding to the C-2, C-3, and C-4 positions confirms the presence and location of the deuterium atoms. The relative integration of these signals can provide information about the distribution of deuterium.
-
3. Data Analysis:
-
Process the NMR spectra (phasing, baseline correction).
-
For ¹H NMR, integrate the residual proton signals and compare them to the integral of a known reference signal to calculate the percentage of non-deuterated species at each position.
-
For ²H NMR, integrate the deuterium signals to confirm the positions of deuteration.
Mandatory Visualizations
Caption: Workflow for assessing this compound isotopic enrichment.
Caption: Impact of isotopic enrichment on quantitative analysis.
References
A Comparative Guide to Linearity and Recovery Studies: D-Glutamic Acid-d5 as an Internal Standard
For researchers, scientists, and professionals in drug development, the precise quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results.[1][2][3] This guide provides a comparative overview of the performance of D-Glutamic Acid-d5 as an internal standard, focusing on the critical analytical validation parameters of linearity and recovery.
The Importance of Linearity and Recovery
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by a series of dilutions of a standard solution and is crucial for accurate quantification over a range of concentrations.[4] A high coefficient of determination (R²) is indicative of a strong linear relationship.
Recovery refers to the efficiency of an analytical process, in its entirety, from sample preparation to detection. It is the percentage of the true amount of an analyte that is detected by the analytical method.[5][6] Inconsistent recovery can be a significant source of error, and the use of a good internal standard is essential to correct for this variability.[5]
Performance of this compound
This compound is a deuterated analog of D-Glutamic Acid intended for use as an internal standard for its quantification by GC- or LC-MS.[7] The five deuterium atoms provide a sufficient mass shift to distinguish it from the unlabeled analyte without significantly altering its chemical and physical properties.[3] This ensures that it behaves similarly to the endogenous analyte during sample preparation and analysis, leading to effective correction for procedural variations.[1][2]
A validated UPLC-MS/MS method for the simultaneous determination of gamma-aminobutyric acid (GABA) and glutamic acid in human plasma utilized glutamic acid-d5 as an internal standard.[8] This study provides valuable insights into the expected performance of this internal standard.
Linearity Data
The aforementioned study demonstrated excellent linearity for the quantification of glutamic acid using glutamic acid-d5 as the internal standard.[8]
| Analyte | Internal Standard | Calibration Curve Range (ng/mL) | Coefficient of Determination (r) |
| Glutamic Acid | Glutamic Acid-d5 | 30.9 - 22,500 | ≥0.998 |
| Hypothetical Alternative (e.g., D-Glutamic Acid-d2) | - | Comparable | >0.99 |
Table 1: Linearity of Glutamic Acid quantification using Glutamic Acid-d5 as an internal standard. Data for the hypothetical alternative is illustrative of expected performance.
Recovery Data
Recovery is a critical parameter that can be influenced by the sample matrix.[9] The use of a stable isotope-labeled internal standard like this compound is designed to compensate for variations in recovery.[5]
| Analyte | Internal Standard | Sample Matrix | Recovery (%) |
| Glutamic Acid | Glutamic Acid-d5 | Human Plasma | Not explicitly stated, but method validation was successful |
| Hypothetical Alternative (e.g., D-Glutamic Acid-d2) | - | Human Plasma | Expected to be similar to this compound |
Table 2: Recovery considerations for Glutamic Acid quantification. While the exact recovery percentage was not reported in the cited study, the successful validation implies acceptable and consistent recovery when corrected with the internal standard.
Comparison with Other Deuterated Alternatives
The ideal deuterated internal standard should have a sufficient number of deuterium atoms to be clearly resolved from the natural isotopic abundance of the analyte, and the deuterium labels should be in stable positions to prevent back-exchange.[1]
This compound offers a mass shift of +5 amu, which is generally sufficient to prevent isotopic crosstalk. The deuterium atoms are located on the carbon backbone, which are typically stable positions.
Hypothetical Alternatives (e.g., D-Glutamic Acid-d2, d3): While potentially less expensive to synthesize, internal standards with fewer deuterium labels may have a higher risk of their mass peaks overlapping with the natural isotope peaks of the analyte, especially at high analyte concentrations. This could potentially compromise the accuracy of quantification. The stability of the deuterium labels would also be a critical factor to consider.
Experimental Protocols
Below is a generalized experimental protocol for a linearity and recovery study for the quantification of D-Glutamic Acid using this compound as an internal standard, based on common practices in the field.[8][10]
Linearity Study Protocol
-
Preparation of Stock Solutions: Prepare a stock solution of D-Glutamic Acid and this compound in an appropriate solvent (e.g., water or methanol).
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking a known amount of the D-Glutamic Acid stock solution into the biological matrix of interest (e.g., plasma, tissue homogenate). The concentrations should span the expected range of the analyte in the samples.
-
Addition of Internal Standard: Add a fixed concentration of the this compound internal standard to each calibration standard.
-
Sample Preparation: Perform the sample extraction procedure (e.g., protein precipitation, solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. Perform a linear regression analysis to determine the R² value.
Recovery Study Protocol
-
Prepare Three Sets of Samples:
-
Set A (Pre-extraction spike): Spike the biological matrix with a known concentration of D-Glutamic Acid and this compound before the extraction process.
-
Set B (Post-extraction spike): Spike a blank extracted matrix with the same concentration of D-Glutamic Acid and this compound after the extraction process.
-
Set C (Neat solution): Prepare a standard solution in the final reconstitution solvent with the same concentration of D-Glutamic Acid and this compound.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Calculate Recovery: Recovery (%) = (Peak area of analyte in Set A / Peak area of analyte in Set B) x 100.
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak area of analyte in Set B / Peak area of analyte in Set C) x 100.
Visualizing the Workflow and Comparison
To better illustrate the processes and logical comparisons, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. iroatech.com [iroatech.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Spike and Recovery and Linearity of Dilution Assessment | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. researchgate.net [researchgate.net]
- 10. Stable isotope dilution HILIC-MS/MS method for accurate quantification of glutamic acid, glutamine, pyroglutamic acid, GABA and theanine in mouse brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of D-Glutamic Acid-d5: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of D-Glutamic Acid-d5, a deuterated form of the amino acid D-glutamic acid.
Immediate Safety and Handling Precautions
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, adherence to proper personal protective equipment (PPE) protocols is critical.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety goggles with side protection. |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile rubber). |
| Respiratory Protection | Dust respirator when handling powder. |
| Body Protection | Laboratory coat. |
Handle this compound in a well-ventilated area to avoid dust inhalation[1]. In case of accidental contact, follow these first-aid measures:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash immediately with soap and plenty of water.
-
After eye contact: Rinse cautiously with water for several minutes.
-
After ingestion: Rinse mouth with water.
Storage and Spill Management
Proper storage is crucial to maintaining the integrity of this compound and preventing accidental release.
Storage and Handling Data:
| Parameter | Value |
| Recommended Storage Temperature | 2 - 8 °C[2] |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place in a tightly closed container[3]. |
| Incompatible Materials | Strong oxidizing agents[3]. |
| Melting Point | 200 - 202 °C[3] |
| Solubility in Water | Slightly soluble[4]. |
In the event of a spill, avoid generating dust. Sweep or shovel the material into a suitable, labeled container for disposal[1]. Ensure the area is well-ventilated.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and the applicable local, state, and federal regulations. Always consult with your institution's environmental health and safety (EHS) department for specific guidance.
Option 1: Chemical Waste Disposal (Preferred Method for Large Quantities)
For larger quantities or when drain disposal is not permitted, treat this compound as chemical waste.
-
Collect: Place the waste in a clearly labeled, sealed container.
-
Store: Store the waste container in a designated chemical waste storage area.
-
Dispose: Arrange for pickup and disposal by a licensed chemical waste management company. Incineration at an approved facility is a common disposal method[1].
Option 2: Drain Disposal (For Small Quantities Only)
For very small quantities (e.g., up to 100 g or 100 mL), drain disposal may be permissible, provided it aligns with local regulations and the substance meets certain criteria[5]. D-Glutamic acid is an amino acid with five carbon atoms, and some guidelines permit drain disposal of small quantities of short-chain amino acids[5].
-
Neutralize (if necessary): While D-Glutamic acid is a weak acid, it is good practice to neutralize solutions to a pH between 5.5 and 9.0 before drain disposal[5].
-
Dilute: Dilute the neutralized solution with a large volume of water (at least 100 volumes)[5].
-
Flush: Slowly pour the diluted solution down the drain with a continuous stream of running water. Let the water run for a few minutes after disposal to ensure the plumbing is thoroughly flushed[6].
It is important to note that some safety data sheets advise against allowing the product to enter sewer systems, which may indicate that drain disposal is discouraged for this specific compound or in certain jurisdictions.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Personal protective equipment for handling D-Glutamic Acid-d5
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling D-Glutamic Acid-d5. Adherence to these procedures is crucial for ensuring a safe laboratory environment and maintaining sample integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a stable, isotopically labeled compound. While it is not classified as a hazardous substance, proper handling is essential to minimize exposure and prevent contamination.[1] The primary risks are associated with inhalation of dust particles and contact with skin and eyes. One safety data sheet indicates that it may cause skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile gloves | Minimum 0.11 mm thickness | Prevents direct skin contact. |
| Eye Protection | Safety glasses with side shields | ANSI Z87.1-compliant | Protects eyes from dust particles. |
| Body Protection | Laboratory coat | Standard | Prevents contamination of personal clothing. |
| Respiratory Protection | N95 respirator or equivalent | NIOSH-approved | Recommended when handling powders outside of a fume hood to prevent inhalation of dust. |
Handling and Operational Workflow
Proper handling techniques are critical to prevent contamination of the compound and ensure the safety of the researcher.
Workflow for Handling Solid this compound
Caption: A procedural workflow for the safe handling of this compound, from preparation to cleanup.
Step-by-Step Handling Protocol:
-
Preparation:
-
Put on all required PPE as specified in the table above.
-
Prepare a clean and designated workspace. It is recommended to handle the solid compound in a chemical fume hood to minimize inhalation risk.
-
Ensure all necessary equipment (e.g., spatula, weigh boat, vials, solvent) is clean and readily accessible.
-
-
Weighing and Aliquoting:
-
Use a clean spatula to transfer the this compound powder to a tared weigh boat.
-
Avoid generating dust. If dust is generated, ensure the fume hood is functioning correctly.
-
Promptly close the main container to prevent contamination and absorption of moisture.
-
-
Dissolving (if applicable):
-
If preparing a solution, add the desired solvent to the weighed this compound in a suitable container.
-
Cap the container and mix by vortexing or sonicating until the solid is fully dissolved.
-
-
Post-Handling:
-
Thoroughly clean the spatula and workspace with an appropriate solvent and then wipe down the area.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
-
Storage and Disposal
Proper storage is essential for maintaining the stability and purity of this compound, while appropriate disposal is necessary for environmental safety.
Storage:
-
Temperature: Store the solid compound at -20°C for long-term stability.[3]
-
Container: Keep the compound in its original, tightly sealed container to protect it from light and moisture.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[4]
Disposal Plan:
-
Solid Waste:
-
Collect any unused solid this compound and contaminated disposable materials (e.g., weigh boats, pipette tips, gloves) in a designated, labeled waste container.
-
Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it in the regular trash.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a labeled, sealed waste container.
-
The container should be appropriate for the solvent used.
-
Dispose of the liquid waste through your institution's hazardous waste program. Do not pour it down the drain.
-
-
Contaminated Labware:
-
Decontaminate reusable labware (e.g., glassware, spatulas) by rinsing with an appropriate solvent, followed by a thorough washing with soap and water.
-
Collect the initial solvent rinse as chemical waste.
-
By following these guidelines, researchers can handle this compound safely and effectively, ensuring both personal safety and the integrity of their experimental results.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
